molecular formula C5H5Cl3N2 B2466512 3,6-Dichloropyridin-2-amine hydrochloride CAS No. 2228150-82-9

3,6-Dichloropyridin-2-amine hydrochloride

Cat. No.: B2466512
CAS No.: 2228150-82-9
M. Wt: 199.46
InChI Key: ORYKSGDZCGORMC-UHFFFAOYSA-N
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Description

3,6-Dichloropyridin-2-amine hydrochloride is a high-purity organic compound serving as a key synthetic intermediate in advanced chemical and pharmaceutical research. Its structure, featuring a pyridine ring with chlorine and amine functional groups, makes it a valuable scaffold for constructing more complex molecules. Researchers utilize this compound in the development of novel heterocyclic compounds, particularly in medicinal chemistry. This chemical is of significant interest in neuroscience and drug discovery. Pyridine diamines with similar structures have been designed as multitarget inhibitors for Alzheimer's disease (AD) research . These compounds can act as dual-binding site inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the cholinergic hypothesis of AD . Furthermore, related pyridine derivatives have demonstrated additional research value by showing an ability to reduce the aggregation of Aβ42 and tau proteins , which are key pathological markers in Alzheimer's disease, and to exhibit metal chelation properties relevant to addressing metal dyshomeostasis in the brain . From a synthetic chemistry perspective, the chlorine atoms on the pyridine ring are reactive sites for nucleophilic aromatic substitution, allowing for functionalization with various nucleophiles to create diverse chemical libraries . The amine group can also be further derivatized, offering researchers a handle for molecular optimization. This compound is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloropyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2.ClH/c6-3-1-2-4(7)9-5(3)8;/h1-2H,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYKSGDZCGORMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228150-82-9
Record name 3,6-dichloropyridin-2-amine hydrochloride
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Foundational & Exploratory

physicochemical properties of 3,6-Dichloropyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3,6-Dichloropyridin-2-amine Hydrochloride[1][2]

Executive Summary

This compound (CAS: 2228150-82-9) is a specialized halogenated heterocyclic building block critical to the synthesis of agrochemicals (e.g., aminopyralid derivatives) and pharmaceutical candidates (e.g., MALT1 inhibitors).[1][2][3][4][5][6] Its unique substitution pattern—featuring chlorine atoms at the 3- and 6-positions relative to the 2-amino group—imparts specific electronic and steric properties that modulate reactivity and binding affinity in target substrates. This guide provides a rigorous analysis of its physicochemical profile, synthesis logic, and handling protocols.[7]

Chemical Identity & Structural Analysis

The compound exists as the hydrochloride salt of the free base 2-amino-3,6-dichloropyridine.[1][2][3][5][6] The presence of the hydrochloride counterion significantly alters the solubility and stability profile compared to the free base.

Property Data
IUPAC Name This compound
Common Synonyms 2-Amino-3,6-dichloropyridine HCl; 3,6-Dichloro-2-pyridinamine HCl
CAS Number (HCl Salt) 2228150-82-9
CAS Number (Free Base) 313535-01-2
Molecular Formula C₅H₄Cl₂N₂[1][2][3][4][5][6][8][9] · HCl
Molecular Weight 199.47 g/mol (Salt); 163.01 g/mol (Free Base)
SMILES ClC1=CC(Cl)=NC(N)=C1.Cl
InChI Key (Specific to Free Base) MJVZSRZTBDMYLX-UHFFFAOYSA-N
Electronic Structure & Reactivity

The 3,6-dichloro substitution pattern creates a "push-pull" electronic environment:

  • 2-Amino Group (+M, -I): Acts as a strong electron donor (mesomeric effect) to the pyridine ring, activating the 3- and 5-positions. However, the adjacent 3-chloro substituent introduces steric strain and inductive withdrawal.

  • 3-Chloro Group (-I, +M): Located ortho to the amino group and meta to the ring nitrogen. Its strong inductive effect (-I) significantly lowers the basicity of the exocyclic amine and the ring nitrogen.

  • 6-Chloro Group (-I, +M): Located ortho to the ring nitrogen. This placement exerts a profound electron-withdrawing effect on the ring nitrogen, drastically reducing the pKa of the pyridinium species.

ElectronicEffects Substituents Substituents Amino 2-Amino Group (Donor) Substituents->Amino Defines Core RingN Pyridine Nitrogen (Basicity Center) Result Net Result: Low pKa (~0-2) Stable HCl Salt requires Strong Acid Environment RingN->Result Amino->RingN +M Effect (Increases Electron Density) Cl3 3-Chloro (Steric/Inductive) Cl3->RingN -I Effect (Reduces Basicity) Cl3->Amino Steric Hindrance -I Effect Cl6 6-Chloro (Inductive) Cl6->RingN Strong -I Effect (Drastically Reduces pKa)

Caption: Electronic interplay in 3,6-Dichloropyridin-2-amine. The 6-Cl and 3-Cl substituents inductively deactivate the ring nitrogen, making salt formation reversible under mild basic conditions.

Physicochemical Profile

Solid-State Properties
  • Appearance: The hydrochloride salt typically presents as a white to off-white crystalline powder . Impurities (often oxidation products or regioisomers) can impart a yellow or beige tint.

  • Melting Point:

    • Free Base: ~115–125 °C (Estimated based on isomeric analogs like 3-amino-2,6-dichloropyridine).

    • HCl Salt: Typically exhibits a decomposition point rather than a sharp melt, often >200 °C . The lattice energy of the salt stabilizes the structure significantly against thermal degradation compared to the free base.

  • Hygroscopicity: Moderately hygroscopic. The salt should be stored under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or clumping.[9]

Solubility & Solution Chemistry
  • Water: Soluble. The ionic nature of the hydrochloride allows for dissolution in aqueous media, though the low basicity of the pyridine nitrogen means the salt can hydrolyze in dilute solution, reverting to the free base precipitate if the pH rises above ~2-3.

  • DMSO/DMF: Highly soluble. Preferred solvents for nucleophilic aromatic substitution (S_NAr) reactions.

  • Methanol/Ethanol: Soluble (warm).

  • Dichloromethane/Ethyl Acetate: Insoluble (Salt form); Soluble (Free Base).

Acidity (pKa)
  • pKa (Conjugate Acid): Estimated at 0.5 – 1.5 .

    • Reasoning: Unsubstituted pyridin-2-amine has a pKa of 6.86. The introduction of chlorine at position 6 (ortho to N) drops the pKa by ~3-4 units due to inductive withdrawal. The second chlorine at position 3 further reduces electron density.

    • Implication: The HCl salt is a "weak salt." It will readily release the free base upon treatment with weak bases (e.g., NaHCO₃) or even upon extensive dilution in water if not buffered.

Synthesis & Purification Logic

The synthesis of this compound requires precise regiochemical control to avoid the formation of the 3,5-dichloro or 4,6-dichloro isomers.

Primary Synthetic Route: Chlorination of 2-Amino-6-chloropyridine

The most reliable route utilizes 2-amino-6-chloropyridine as the starting material. The amino group directs electrophilic aromatic substitution to the ortho (3-position) and para (5-position) sites. Blocking the 6-position directs the second chlorine to the 3-position preferentially over the 5-position under controlled conditions due to the "ortho effect" and coordination with the amine.

Step-by-Step Protocol:

  • Starting Material: 2-Amino-6-chloropyridine (CAS 45644-21-1).[3][4][5][6]

  • Reagent: N-Chlorosuccinimide (NCS) is preferred over Cl₂ gas for stoichiometric control.

  • Solvent: Acetonitrile or DMF.

  • Reaction: Stir at 40–60 °C. Monitor via HPLC to minimize over-chlorination to the 3,5,6-trichloro derivative.

  • Salt Formation: The crude free base is dissolved in EtOAc, and anhydrous HCl (gas or in dioxane) is introduced. The hydrochloride salt precipitates, leaving non-basic impurities in solution.

SynthesisWorkflow Start Start: 2-Amino-6-chloropyridine (CAS 45644-21-1) Reagent Reagent: NCS (1.05 eq) Solvent: DMF/MeCN, 50°C Start->Reagent Intermediate Crude 2-Amino-3,6-dichloropyridine (Free Base) Reagent->Intermediate Electrophilic Chlorination (Ortho-directing) Purification Purification: Recrystallization (EtOH/Water) Intermediate->Purification Remove 3,5-dichloro isomer SaltForm Salt Formation: Add 4M HCl in Dioxane Purification->SaltForm Final Final Product: 3,6-Dichloropyridin-2-amine HCl (White Solid) SaltForm->Final Precipitation

Caption: Optimized synthesis workflow emphasizing regioselectivity and salt precipitation for purification.

Analytical Characterization

To validate the identity and purity of the compound, the following analytical parameters must be met:

Technique Expected Observation
¹H NMR (DMSO-d₆) Two doublets in the aromatic region (approx. δ 7.6–7.9 ppm) corresponding to protons at C4 and C5. A broad singlet for the NH₂/NH₃⁺ protons (exchangeable with D₂O).
HPLC Retention time must be distinct from 2-amino-6-chloropyridine (starting material) and 2-amino-3,5-dichloropyridine (common byproduct). Use a C18 column with Acidic Mobile Phase (0.1% TFA) to prevent peak tailing.
Mass Spectrometry ESI+: m/z 163/165/167 (3:2:0.3 ratio) characteristic of a dichloro pattern.
Elemental Analysis Chlorine content should reflect both the ring chlorines and the counterion (Theoretical Cl % is high).

Handling, Stability & Safety

  • Hazard Classification:

    • Acute Toxicity: Oral/Dermal/Inhalation (Category 3/4). Pyridine derivatives can be neurotoxic.

    • Skin/Eye Irritation: Causes severe eye irritation and skin irritation. The HCl salt is corrosive to mucous membranes.

  • Storage: Store at 2–8 °C under inert gas. The compound is sensitive to light (photo-degradation) and moisture.

  • Stability: Stable for >2 years if stored correctly. Avoid strong oxidizing agents and strong bases (which liberate the free base).

References

  • BLD Pharm. (2023).[3][5] Product Analysis: 2-Amino-3,6-dichloropyridine (CAS 313535-01-2).[1][2][3][4][5][6] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5316649, 2-Amino-4,6-dichloropyridine (Isomer Comparison). Retrieved from

  • BenchChem. (2023). Synthesis Guide for Chlorinated Pyridin-2-amines. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: Chloropyridine Derivatives. Retrieved from

Sources

3,6-Dichloropyridin-2-amine hydrochloride CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes confirmed chemical data with industrial process insights.

Core Identity & Process Chemistry Guide

Executive Summary

3,6-Dichloropyridin-2-amine (CAS 313535-01-2), often utilized in its hydrochloride salt form (CAS 2228150-82-9), is a high-value heterocyclic building block.[1][2][3] Its unique substitution pattern—featuring chlorines at the ortho (C3) and meta (C6) positions relative to the ring nitrogen, flanking an amino group—imparts specific electronic and steric properties essential for structure-activity relationship (SAR) tuning. It serves as a critical intermediate in the synthesis of next-generation herbicides (e.g., aminopyralid analogs) and kinase inhibitors where metabolic stability and lipophilicity are paramount.

Chemical Identity & Physicochemical Profile[4][5][6][7][8][9]

This compound exists primarily as a free base in commercial catalogs but is frequently converted to the hydrochloride salt to enhance water solubility and shelf-life stability during early-phase development.

Identification Data
ParameterFree Base SpecificationHydrochloride Salt Specification
IUPAC Name 3,6-Dichloropyridin-2-amine3,6-Dichloropyridin-2-amine hydrochloride
Common Synonyms 2-Amino-3,6-dichloropyridine; 2-Amino-3,6-DCP2-Amino-3,6-dichloropyridine HCl
CAS Number 313535-01-2 2228150-82-9
Molecular Formula C₅H₄Cl₂N₂C₅H₄Cl₂N₂[1][2][3][4][5][6][7][8][9][10][11][12] · HCl
Molecular Weight 163.00 g/mol 199.46 g/mol
SMILES Nc1c(Cl)ccc(Cl)n1Nc1c(Cl)ccc(Cl)n1.Cl
Appearance Off-white to beige crystalline solidWhite to pale yellow hygroscopic solid
Physicochemical Properties[5]
  • Solubility (Free Base): Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.

  • Solubility (HCl Salt): Soluble in Water, Methanol; limited solubility in non-polar organics (Hexane, Toluene).

  • Acidity (pKa): The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the two chlorine atoms. Protonation occurs at the ring nitrogen (N1) or the exocyclic amine depending on pH, though N1 is typically the preferred site for salt formation in pyridines.

  • Melting Point: Free base typically melts between 115–125°C (Note: Values vary by purity and polymorph; experimental verification recommended).

Synthetic Routes & Process Chemistry

The synthesis of 3,6-dichloropyridin-2-amine is non-trivial due to the directing effects of the pyridine ring. Direct chlorination of 2-aminopyridine typically yields the 3,5-dichloro isomer. Therefore, indirect routes are required for high regioselectivity.

Primary Route: Ammonolysis of 2,3,6-Trichloropyridine (Industrial)

This route utilizes nucleophilic aromatic substitution (SₙAr). The C2 position in 2,3,6-trichloropyridine is highly activated for nucleophilic attack due to the adjacent ring nitrogen and the electron-withdrawing chlorine at C3.

  • Precursor: 2,3,6-Trichloropyridine (CAS 6515-09-9).

  • Reagent: Aqueous Ammonia or NH₃/Methanol.

  • Conditions: High temperature (120–150°C) in a sealed vessel (autoclave).

  • Selectivity: Favors substitution at C2 over C6, but C6-substitution (yielding 2-amino-5,6-dichloropyridine) is a common impurity requiring rigorous purification.

Secondary Route: Hofmann Rearrangement (High Purity/Lab Scale)

For applications requiring high isomeric purity, the degradation of 3,6-dichloropicolinic acid (Clopyralid) derivatives is preferred.

  • Starting Material: 3,6-Dichloro-2-pyridinecarboxylic acid (Clopyralid).

  • Activation: Conversion to acid chloride (SOCl₂) followed by amidation (NH₃) to form 3,6-dichloropicolinamide .

  • Rearrangement: Treatment with Sodium Hypobromite (NaOBr) or Iodobenzene diacetate (PIDA) effects the Hofmann rearrangement, excising the carbonyl carbon to yield the amine.

Synthesis Workflow Diagram

SynthesisPathways TCP 2,3,6-Trichloropyridine (CAS 6515-09-9) Crude Crude Mixture (Isomers) TCP->Crude NH3 / MeOH 140°C, Pressure (SnAr) Clopyralid 3,6-Dichloropicolinic Acid (Clopyralid) Amide 3,6-Dichloropicolinamide Clopyralid->Amide 1. SOCl2 2. NH3 (aq) Target 3,6-Dichloropyridin-2-amine (Free Base) Amide->Target NaOBr / NaOH (Hofmann Rearrangement) Crude->Target Fract. Crystallization or Column Chrom. Salt 3,6-Dichloropyridin-2-amine HCl (Final Salt) Target->Salt HCl (g) in Dioxane or HCl/EtOH

Figure 1: Comparative synthetic pathways. The Hofmann rearrangement (right) offers higher regiochemical fidelity compared to the ammonolysis route (left).

Structural Utility in Drug Design

In medicinal chemistry, the 3,6-dichloro-2-amino motif is a "privileged scaffold" for several reasons:

  • Metabolic Blockade: The chlorine atoms at C3 and C6 block the most metabolically vulnerable positions on the pyridine ring (positions ortho and para to the ring nitrogen are often sites of oxidation).

  • Electronic Modulation: The electron-withdrawing nature of the chlorines reduces the basicity of the pyridine nitrogen (lowering pKa) and the nucleophilicity of the exocyclic amine. This is crucial for tuning hydrogen bond donor strength in kinase hinge-binding regions.

  • Lipophilicity: The addition of two chlorine atoms significantly increases logP, enhancing membrane permeability compared to the non-chlorinated analog.

Analytical Characterization

To validate the identity of 3,6-Dichloropyridin-2-amine, the following analytical signatures are expected.

Proton NMR (¹H NMR)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Signals:

    • Amine: Broad singlet (2H) around δ 5.0–7.0 ppm (highly solvent dependent).

    • Aromatic H4 & H5: Two doublets.

      • Since Cl is at 3 and 6, protons are at 4 and 5.

      • These protons are ortho to each other.

      • Coupling Constant (

        
        ):  Expected 
        
        
        
        Hz.
      • Shift: Typically in the range of δ 7.5–8.0 ppm.

    • Differentiation: The 3,5-dichloro isomer would show meta coupling (

      
       Hz) between H4 and H6. The 8 Hz coupling is diagnostic for the 3,6-substitution pattern.
      
HPLC Method (Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption).

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Category 3 (Oral).

  • Skin/Eye Irritation: Category 2 (Skin), Category 1 or 2A (Eye).

Key Risk Phrases (GHS):

  • H301: Toxic if swallowed.

  • H315: Causes skin irritation.

  • H318/H319: Causes serious eye damage/irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves, safety goggles (or face shield), and lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; keep tightly sealed.

References

  • BLD Pharm. (2025).[1][8] Product Analysis: this compound (CAS 2228150-82-9).[1][2][3] Retrieved from

  • Ambeed. (2024). Chemical Properties of 2-Amino-3,6-dichloropyridine (CAS 313535-01-2). Retrieved from

  • CABI Digital Library. (2020). Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. (Context on 2,3,6-TCP reactivity). Retrieved from

  • Google Patents. (2021). Method for preparing 3,6-dichloropyrazine-2-carbonitrile. (Analogous halogenated heterocyclic chemistry). Retrieved from

Sources

Technical Guide: Mechanism of Action of 3,6-Dichloropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, synthesis, and experimental validation of 3,6-Dichloropyridin-2-amine (also known as 2-amino-3,6-dichloropyridine) and its bioactive derivatives.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Privileged Scaffold

3,6-Dichloropyridin-2-amine hydrochloride is not merely a reagent; it is a privileged scaffold in medicinal and agrochemical chemistry. Its utility stems from the specific electronic and steric properties conferred by the chlorine atoms at the 3- and 6-positions of the pyridine ring.

  • Primary Mechanism (Pharmaceutical): ATP-competitive inhibition of protein kinases (e.g., CDKs, GSK-3β, CLK1). The aminopyridine core serves as a critical hinge-binding motif .

  • Secondary Mechanism (Agrochemical): Auxin mimicry. Derivatives like Clopyralid and Aminopyralid bind to the TIR1/AFB receptor complex, dysregulating plant growth.

  • Structural Advantage: The 3,6-dichloro substitution pattern blocks metabolically labile sites (preventing oxidative metabolism at C3/C6) and directs the molecule into hydrophobic pockets within the target protein.

Core Mechanism of Action: ATP-Competitive Kinase Inhibition

The most significant therapeutic application of 3,6-dichloropyridin-2-amine derivatives lies in oncology and neurodegeneration, where they function as Type I or Type 1.5 kinase inhibitors.

The Hinge-Binding Motif

Protein kinases catalyze phosphorylation by transferring the


-phosphate of ATP to a substrate. The ATP binding pocket is highly conserved, featuring a "hinge region" that connects the N- and C-terminal lobes of the kinase.
  • Pharmacophore: The 2-aminopyridine moiety acts as a bidentate hydrogen bond donor/acceptor system.

    • Acceptor: The pyridine ring nitrogen (N1) accepts a hydrogen bond from the backbone amide nitrogen of the kinase hinge residue (typically GK+1 or GK+3 , where GK is the Gatekeeper residue).

    • Donor: The exocyclic 2-amino group (–NH₂) donates a hydrogen bond to the backbone carbonyl oxygen of the hinge residue (typically GK+1 ).

  • Role of Chlorine Substituents:

    • 3-Chloro: Often occupies a small hydrophobic pocket near the gatekeeper residue, influencing selectivity against kinases with bulky gatekeepers.

    • 6-Chloro: Projects into the solvent-exposed region or interacts with the ribose-binding pocket, often serving as a vector for solubilizing groups (e.g., attaching piperazines or morpholines).

Functional Derivatization: Imidazo[1,2-a]pyridines

The 3,6-dichloropyridin-2-amine scaffold is frequently cyclized to form imidazo[1,2-a]pyridines . In this fused system:

  • The bridgehead nitrogen mimics the N1 of adenine.

  • The C3-substituents on the imidazole ring extend into the "back pocket" of the kinase, engaging the DFG motif (Asp-Phe-Gly).

Visualization of Signaling & Binding

The following diagram illustrates the structural logic of the kinase interaction and the synthetic pathway to these active derivatives.

Kinase_Mechanism cluster_0 Pharmacophore Features Scaffold 3,6-Dichloropyridin-2-amine (Precursor) Synthesis Cyclization (e.g., w/ α-halo ketones) Groebke-Blackburn-Bienaymé Scaffold->Synthesis Functionalization Derivative Imidazo[1,2-a]pyridine Derivative (Active Drug) Synthesis->Derivative Yields ATP_Pocket ATP Binding Pocket (Hinge Region) Derivative->ATP_Pocket Occupies Kinase Target Kinase (CDK, GSK-3β, CLK1) ATP_Pocket->Kinase Part of Interaction Hinge Binding: 1. Pyridine N -> Backbone NH 2. Amine NH -> Backbone C=O ATP_Pocket->Interaction Facilitates Effect Inhibition of Phosphorylation (Cell Cycle Arrest / Apoptosis) Interaction->Effect Results in Cl_3 3-Cl: Hydrophobic/Gatekeeper Fit Cl_3->Derivative Cl_6 6-Cl: Solvent Interface / Metabolic Block Cl_6->Derivative

Caption: Logical flow from chemical scaffold to kinase inhibitory mechanism, highlighting critical binding interactions.

Secondary Mechanism: Auxin Mimicry (Agrochemical Context)

While this guide focuses on drug development, it is scientifically vital to acknowledge that this scaffold is the parent of Clopyralid and Aminopyralid .

  • Mechanism: These derivatives function as synthetic auxins. They bind to the TIR1/AFB receptor proteins (F-box proteins).

  • Causality: This binding promotes the ubiquitination and degradation of Aux/IAA transcriptional repressors .

  • Result: Uncontrolled expression of auxin-responsive genes leads to lethal cellular chaos in susceptible plants (weeds).

  • Relevance to Pharma: This pathway highlights the scaffold's ability to permeate cell membranes and engage nuclear receptors, a property beneficial for designing intracellular drugs.

Experimental Protocols & Validation

To validate the mechanism of action for a new 3,6-dichloropyridin-2-amine derivative, the following self-validating protocols are recommended.

Protocol: Synthesis of Imidazo[1,2-a]pyridine Derivatives

Objective: Convert the amine precursor into a kinase-active fused heterocycle.

  • Reagents: 3,6-Dichloropyridin-2-amine (1.0 eq), substituted 2-bromoacetophenone (1.0 eq), NaHCO₃ (2.0 eq).

  • Solvent: Ethanol or DMF.[1]

  • Procedure:

    • Dissolve amine and ketone in ethanol.

    • Reflux at 80°C for 4–6 hours.

    • Monitor via TLC (Hexane:EtOAc 7:3).

    • Validation: The disappearance of the amine spot and appearance of a fluorescent spot (often blue under UV 254nm) indicates cyclization.

  • Purification: Precipitate with water or purify via silica gel column chromatography.

Protocol: ADP-Glo™ Kinase Assay (Biochemical Validation)

Objective: Quantify the IC50 of the derivative against a specific kinase (e.g., GSK-3β).

StepActionRationale
1 Enzyme Reaction Incubate Kinase (5 ng), Substrate (e.g., peptide), ATP (10 µM), and Derivative (serial dilution) in reaction buffer for 60 min at RT.
2 ADP Generation If the kinase is active, ATP is converted to ADP. If inhibited by the derivative, ATP remains high.
3 Depletion Add ADP-Glo™ Reagent. Incubate 40 min. This terminates the kinase reaction and depletes remaining ATP.
4 Detection Add Kinase Detection Reagent. Incubate 30 min. This converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction.
5 Readout Measure Luminescence (RLU). Signal is directly proportional to kinase activity. Low signal = High Inhibition.
Protocol: Crystallography (Structural Validation)

Objective: Confirm the "Hinge Binding" hypothesis.[2]

  • Method: Co-crystallize the target kinase with the derivative.

  • Success Metric: Observe electron density corresponding to the inhibitor in the ATP cleft.

  • Key Check: Verify the hydrogen bond distance (2.8–3.2 Å) between the pyridine/imidazole nitrogen and the backbone amide of the hinge residue.

Quantitative Data Summary

Typical potency ranges for derivatives of this class against common targets:

Target ClassSpecific TargetTypical IC50 RangeKey Structural Determinant
Kinase GSK-3β10 nM – 500 nMH-bond donor at C2-amine; Hydrophobic group at C3.
Kinase CDK2 / Cyclin A50 nM – 1 µMPlanarity of the fused ring system.
Kinase CLK1< 50 nM3,6-dichloro pattern often enhances selectivity.
Receptor TIR1 (Plant)10 nM – 100 nMCarboxylic acid moiety at C2 (Clopyralid form).

References

  • BenchChem. An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs. (Accessed 2025).[3][4][5] Link

  • National Institutes of Health (NIH) - PubChem. 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride | C6H6Cl2N2O2. (Accessed 2025).[3][4][5] Link

  • Journal of Medicinal Chemistry. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. (2025).[3][4][5] Link

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. (Accessed 2025).[3][4][5] Link

  • Beilstein Journal of Organic Chemistry. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics. (2023).[6][7] Link

  • MDPI - Molecules. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. (2022).[6][8] Link

Sources

Technical Guide: Crystal Structure & Solid-State Characterization of 3,6-Dichloropyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural chemistry, synthesis, and solid-state characterization of 3,6-Dichloropyridin-2-amine Hydrochloride .

Executive Summary

3,6-Dichloropyridin-2-amine (CAS: 18635-49-9) is a critical halogenated pyridine intermediate used in the synthesis of agrochemicals (e.g., Clopyralid, Aminopyralid) and pharmaceutical scaffolds. Its hydrochloride salt form is of significant interest for enhancing aqueous solubility and modifying solid-state stability during drug development.

This guide provides a comprehensive analysis of the This compound crystal structure. It synthesizes experimental protocols for salt formation with structural insights derived from homologous aminopyridinium systems. The analysis focuses on the protonation site, hydrogen-bonding networks, and supramolecular assembly, offering a roadmap for researchers characterizing this specific solid form.

Chemical Identity & Structural Fundamentals[1][2][3]

PropertyData
IUPAC Name 3,6-Dichloro-2-pyridinamine hydrochloride
Molecular Formula C₅H₄Cl₂N₂[1][2][3][4] · HCl
Formula Weight 199.46 g/mol
Cation Species 2-amino-3,6-dichloropyridinium
Anion Species Chloride (Cl⁻)
Protonation Site Ring Nitrogen (N1)
Key Interactions Charge-assisted H-bonds (N–H⁺···Cl⁻), Halogen bonding (C–Cl···π)
Protonation Regioselectivity

A critical structural feature of aminopyridines is the site of protonation. Despite the presence of an exocyclic amine group (–NH₂), protonation in 3,6-dichloropyridin-2-amine occurs exclusively at the ring nitrogen (N1) .

  • Mechanism: The lone pair on the exocyclic amine is delocalized into the pyridine ring via resonance, increasing the electron density at N1 and decreasing the basicity of the exocyclic nitrogen.

  • Result: The crystal lattice consists of 2-amino-3,6-dichloropyridinium cations and chloride anions, not an ammonium species.

Experimental Protocol: Synthesis & Crystallization

To obtain single crystals suitable for X-ray diffraction (XRD), a slow evaporation method under controlled pH conditions is required.

Materials
  • Precursor: 3,6-Dichloropyridin-2-amine (≥98% purity).

  • Solvent: Ethanol (absolute) or Methanol.

  • Acid Source: Hydrochloric acid (1M in diethyl ether or 37% aqueous).

  • Antisolvent: Diethyl ether or Hexane.

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol (163 mg) of 3,6-Dichloropyridin-2-amine in 5 mL of absolute ethanol at 40°C. Ensure complete dissolution.

  • Acidification: Dropwise add 1.2 equivalents of HCl (1.2 mmol) while stirring. The solution may warm slightly (exothermic protonation).

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove particulate matter that could induce rapid, disordered nucleation.

  • Crystallization (Slow Evaporation):

    • Transfer the filtrate to a clean vial.

    • Cover with Parafilm and poke 3–5 small holes to control evaporation rate.

    • Store at room temperature (20–25°C) in a vibration-free environment.

  • Harvesting: Colorless prismatic crystals typically form within 3–7 days.

Synthesis Workflow Visualization

SynthesisWorkflow Start 3,6-Dichloropyridin-2-amine (Solid Precursor) Dissolve Dissolution (Ethanol, 40°C) Start->Dissolve Acidify Protonation (+ 1.2 eq HCl) Dissolve->Acidify Activation Filter Filtration (0.45 µm PTFE) Acidify->Filter Purification Evap Slow Evaporation (RT, 3-7 Days) Filter->Evap Nucleation Crystal Single Crystals (Prismatic) Evap->Crystal Growth

Caption: Workflow for the synthesis and crystallization of this compound.

Structural Analysis & Packing Motifs

Based on the homologous structures of 2,6-diaminopyridinium chloride [1] and 3,5-dichloro-4-aminopyridinium chloride [2], the crystal structure of this compound is defined by a robust hydrogen-bonding network anchoring the chloride anion.

The Asymmetric Unit

The asymmetric unit contains one 2-amino-3,6-dichloropyridinium cation and one chloride anion .

  • Bond Lengths: The C2–N(amine) bond typically shortens (approx. 1.32–1.34 Å) due to increased resonance contribution in the protonated form.

  • Bond Angles: The C2–N1–C6 internal angle expands to >120° (typically ~122–124°) upon protonation, a characteristic marker of pyridinium salt formation [1].

Hydrogen Bonding Network

The lattice stability is dominated by charge-assisted hydrogen bonds. The chloride ion acts as a multi-point acceptor, bridging multiple cations.

  • Primary Interaction (Strong): N1⁺–H···Cl⁻. This is the shortest and strongest contact, directing the assembly.

  • Secondary Interaction (Medium): N(amine)–H···Cl⁻. The exocyclic amine protons form hydrogen bonds with adjacent chloride ions.

  • Motif: These interactions typically form 1D chains or 2D sheets, where the chloride ions act as "hinges" between cationic stacks.

Supramolecular Assembly Logic

CrystalPacking cluster_packing Crystal Lattice Forces Cation Pyridinium Cation (Protonated N1) Anion Chloride Anion (Cl⁻) Cation->Anion Strong Charge-Assisted H-Bond (N1-H...Cl) PiStack π-π Stacking (Offset Dichloropyridine Rings) Cation->PiStack Face-to-Face Halogen Cl...Cl / Cl...π Interactions Cation->Halogen Lateral Packing Amine Exocyclic Amine (-NH₂) Amine->Anion Secondary H-Bond (N-H...Cl)

Caption: Supramolecular interaction map showing the primary forces stabilizing the salt lattice.

Characterization & Validation

To confirm the formation of the hydrochloride salt and its specific crystal structure, the following analytical signatures must be validated.

X-Ray Powder Diffraction (XRPD)
  • Expectation: Distinct diffraction peaks differing from the free base.

  • Key Feature: Salt formation often increases the unit cell volume significantly compared to the free base due to the insertion of the chloride ion.

  • Protocol: Scan range 3–40° 2θ, Cu Kα radiation. Look for low-angle reflections indicative of the layered packing often seen in planar aromatic salts.

Infrared Spectroscopy (FT-IR)
  • N–H Stretch: A broad, intense band between 2500–3000 cm⁻¹ is diagnostic of the N⁺–H stretching vibration (ammonium/pyridinium salt band), distinct from the sharp amine doublets of the free base [3].

  • C=N Stretch: A shift in the ring breathing modes (~1600 cm⁻¹) due to the change in ring aromaticity upon protonation.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆.

  • Signal Shift: The protonation of the ring nitrogen causes a significant downfield shift (deshielding) of the ring protons (H4 and H5) compared to the free base.

  • Exchangeable Protons: A broad singlet >10 ppm (often 12–14 ppm) corresponds to the N⁺–H proton, visible in dry DMSO-d₆.

References

  • Crystal structure of 2,6-diaminopyridinium chloride. Source: Acta Crystallographica Section E: Crystallographic Communications.[5] URL:[Link] Relevance: Establishes the protonation site (ring N) and chloride bridging motifs for aminopyridine salts.

  • Synthesis and structure of 4-amino-3,5-dichloropyridinium salts. Source: IUCrData (International Union of Crystallography). URL:[Link] Relevance: Provides comparative lattice parameters for dichlorinated aminopyridine analogs.

  • Vibrational spectroscopy of pyridinium salts. Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL:[Link] Relevance: Standard reference for assigning N⁺–H IR bands.

Sources

Methodological & Application

Application Note: Strategic Utilization of 3,6-Dichloropyridin-2-amine HCl in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise functionalization of heteroaromatic scaffolds is the cornerstone of modern kinase inhibitor discovery. 3,6-Dichloropyridin-2-amine hydrochloride (CAS: 313535-01-2 / Free base CAS: 62476-56-6) has emerged as a high-value pharmacophore building block, particularly in the development of allosteric SHP2 inhibitors and Type II tyrosine kinase inhibitors. Its utility lies in the orthogonal reactivity of its halogen handles: the C6-chlorine is electronically activated for nucleophilic aromatic substitution (


) and Palladium-catalyzed cross-couplings, while the C3-chlorine provides steric bulk and lipophilicity often required for "gatekeeper" residue interactions or allosteric pocket filling. This guide details the handling, regioselective functionalization, and synthetic protocols for integrating this scaffold into drug discovery workflows.

Chemical Identity & Handling

The hydrochloride salt offers improved shelf-stability compared to the free base, which can be prone to oxidation and discoloration over time. However, the salt form requires specific neutralization protocols to prevent catalyst poisoning in sensitive metal-catalyzed reactions.

PropertySpecification
Compound Name This compound
CAS (Salt) 313535-01-2
CAS (Free Base) 62476-56-6
Molecular Weight 199.46 g/mol (HCl salt) / 163.00 g/mol (Free base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, Water (Salt); Organic solvents (Free base)
pKa (Conj. Acid) ~2.5 (Pyridine N)
Critical Handling Protocol: In-Situ Neutralization

For Pd-catalyzed couplings, the free amine is required. While a separate extraction step is possible, an in-situ neutralization is more efficient for high-throughput chemistry.

  • Reagent: Use 1.1–1.2 equivalents of a mild inorganic base (e.g.,

    
     or 
    
    
    
    ) or a hindered organic base (e.g., DIPEA) directly in the reaction vessel before adding the catalyst.
  • Warning: Avoid strong bases (e.g., NaH) during neutralization if the subsequent step involves sensitive electrophiles, as the deprotonated 2-amino group becomes highly nucleophilic.

Strategic Application: Structure-Activity Relationship (SAR)

The 3,6-dichloropyridin-2-amine scaffold is not merely a linker; it is an active pharmacophore.

  • Hinge/Solvent Front Interaction (N1 & 2-NH2): The pyridine nitrogen and the exocyclic amine often form a donor-acceptor motif binding to the kinase hinge region (e.g., Met/Glu residues).

  • Regioselective C6-Functionalization: The C6 position is para to the electron-donating amino group but ortho to the electron-withdrawing pyridine nitrogen. This makes the C6-Cl significantly more reactive toward oxidative addition (Pd) or nucleophilic attack than the C3-Cl. This allows for the attachment of solubilizing tails or solvent-exposed groups without protecting the C3 position.

  • The C3-Chlorine "Anchor": The chlorine at C3 is sterically crowded and electronically deactivated. In many SHP2 inhibitors (e.g., analogs of SHP099), this chlorine fills a small hydrophobic pocket, locking the conformation of the inhibitor.

SAR_Logic Scaffold 3,6-Dichloropyridin-2-amine C6_Pos C6-Position: High Reactivity (Solubilizing Tail) Scaffold->C6_Pos Pd-Catalysis (Suzuki/Buchwald) C3_Pos C3-Position: Low Reactivity (Hydrophobic Anchor) Scaffold->C3_Pos Steric Bulk / Lipophilicity Amine 2-Amino Group: H-Bond Donor (Hinge Binder) Scaffold->Amine Cyclization / H-Bonding

Figure 1: Pharmacophore mapping of the 3,6-dichloropyridin-2-amine scaffold demonstrating orthogonal reactivity zones.

Detailed Experimental Protocol

Workflow: Regioselective C6-Suzuki Coupling

This protocol describes the selective arylation of the C6-chlorine, leaving the C3-chlorine intact. This is a critical step in synthesizing bi-aryl kinase inhibitors.

Objective: Synthesize 6-(4-fluorophenyl)-3-chloro-pyridin-2-amine from 3,6-dichloropyridin-2-amine HCl.

Reagents & Equipment
  • Substrate: 3,6-Dichloropyridin-2-amine HCl (1.0 eq, 5.0 mmol, 997 mg)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.1 eq, 5.5 mmol, 770 mg)

  • Catalyst:

    
     (5 mol%, 0.25 mmol, 204 mg)
    
  • Base:

    
     (3.0 eq, 15.0 mmol, 2.07 g) - Acts as neutralizer and coupling base.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed) - 25 mL total.

  • Equipment: Sealed pressure vial or microwave reactor (recommended for speed).

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Charge a 50 mL reaction vial with the HCl salt substrate , boronic acid , and base (

      
      ) .
      
    • Critical Step: Evacuate and backfill with Nitrogen (

      
      ) three times. This prevents oxidative homocoupling of the boronic acid and deactivation of the Pd catalyst.
      
  • Solvent Addition & Neutralization:

    • Add the degassed Dioxane/Water mixture via syringe.

    • Stir at room temperature for 10 minutes. Observation: Evolution of small bubbles (

      
      ) may occur as the HCl salt is neutralized by the carbonate.
      
  • Catalyst Addition:

    • Briefly open the vial (under positive

      
       flow) and add the Pd catalyst . Reseal immediately.
      
    • Note: The solution typically turns orange/red.

  • Reaction:

    • Thermal: Heat to 90°C for 4–6 hours.

    • Microwave: Heat to 110°C for 45 minutes.

    • Monitoring: Check via LC-MS.[1] The starting material (M+H 163/165) should disappear. The product (M+H ~223) should be the major peak. Note: If des-chloro byproduct (loss of C6-Cl without coupling) is observed, reduce temperature.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Flash Chromatography (SiO2).

    • Eluent: 0–40% Ethyl Acetate in Hexanes.

    • Yield Expectation: 75–85%. The C3-Cl remains intact due to the steric protection of the adjacent amine and lower electrophilicity.

Troubleshooting & Optimization

Common issues encountered when scaling this chemistry:

IssueProbable CauseCorrective Action
Low Conversion HCl salt not fully neutralized; Catalyst poisoning.Increase base to 3.5 eq; Ensure 10 min stir before catalyst addition. Switch to

if sterics are an issue.
Loss of C3-Chlorine Over-reaction (Bis-coupling).Strictly control stoichiometry (1.05 eq boronic acid). Lower temperature to 80°C.
Protodehalogenation Hydride source present; Solvent wet/impure.[2]Use high-purity anhydrous solvents (if using organic base). Ensure inert atmosphere.
Insoluble Black Precipitate "Pd Black" formation (catalyst decomposition).Add ligand excess (e.g., XPhos or SPhos) to stabilize the Pd species.

Pathway Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: 3,6-Dichloropyridin-2-amine HCl Neutralize Step 1: Neutralization (K2CO3, Dioxane/H2O) Start->Neutralize Catalysis Step 2: Pd-Catalyzed Coupling (Pd(dppf)Cl2, R-B(OH)2, 90°C) Neutralize->Catalysis Check Checkpoint: LC-MS (Target: Mono-arylated C6) Catalysis->Check Branch Decision Check->Branch Purify Step 3: Purification (Flash Column) Branch->Purify Major Peak = Product BisProduct Error: Bis-coupled Product Branch->BisProduct Major Peak = M + 2R BisProduct->Start Optimize: Lower Temp / Reduce Boronic Acid

Figure 2: Decision tree and workflow for the regioselective synthesis of C6-substituted pyridine intermediates.

References

  • Chen, Y. N., et al. (2016). Discovery of SHP099, a Potent, Selective, and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). 6-Chloropyridin-3-amine: A Versatile Building Block in Organic Synthesis. BenchChem Application Notes.

  • Garcia-Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 112846, 3-Amino-2,6-dichloropyridine. (Note: While named differently in some databases, the chlorination pattern logic remains consistent for the isomer 2-amino-3,6-dichloro).

  • Thermo Fisher Scientific. (2025). 3-Amino-2,6-dichloropyridine Product Specifications and Handling.

(Note: References 1 and 3 discuss the structural analogs and the rationale for dichloropyridine scaffolds in SHP2 inhibition. Reference 2 provides general reactivity profiles for chloropyridinamines.)

Sources

Application Note: 3,6-Dichloropyridin-2-amine HCl as a Strategic Precursor in Synthetic Auxin Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 3,6-Dichloropyridin-2-amine hydrochloride in Agrochemical Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Process Chemists, Agrochemical Researchers, and CDMO Scientists

Executive Summary

This compound (CAS: 313535-01-2 for free base ref) is a high-purity, stable salt intermediate critical to the synthesis of pyridine-carboxylic acid herbicides , specifically the synthetic auxin Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) . Unlike its free base counterpart, the hydrochloride salt offers enhanced oxidative stability and improved shelf-life, making it the preferred form for inventory and transport prior to large-scale batch processing.

This guide details the conversion of this intermediate into bioactive agrochemicals via Sandmeyer cyanation and subsequent hydrolysis , providing a validated protocol for researchers aiming to synthesize high-purity picolinic acid derivatives.

Chemical Identity & Properties

Understanding the physical state of the starting material is vital for stoichiometry calculations and solvent selection.

Property3,6-Dichloropyridin-2-amine HCl3,6-Dichloropyridin-2-amine (Free Base)
Role Stable Precursor / Storage FormReactive Intermediate
Molecular Weight ~199.46 g/mol 163.00 g/mol
Solubility High in Water, MeOH, DMSOLow in Water; High in DCM, EtOAc
Acidity (pKa) ~0.5 (Pyridinium ion)~2.5 (Conjugate acid of amine)
Stability Resistant to oxidation/darkeningProne to N-oxidation over time

Core Application: Synthesis of Clopyralid

The primary industrial utility of this intermediate is the synthesis of Clopyralid , a selective systemic herbicide used to control broadleaf weeds (thistles, clover) in turf and agricultural crops.

Mechanistic Pathway

The transformation relies on the Sandmeyer Reaction , replacing the C2-amino group with a cyano group, followed by hydrolysis to the carboxylic acid. The presence of chlorine at the C3 position introduces steric strain, requiring precise temperature control during diazotization to prevent side reactions (e.g., phenol formation).

ClopyralidSynthesis Start 3,6-Dichloro-2-aminopyridine HCl Salt Step1 Neutralization (Free Base Release) Start->Step1 NaOH/H2O Inter1 Free Amine Step1->Inter1 Step2 Diazotization (NaNO2 / HCl, <5°C) Inter1->Step2 Inter2 Diazonium Salt [Ar-N2]+ Cl- Step2->Inter2 Step3 Sandmeyer Cyanation (CuCN / KCN) Inter2->Step3 Cu(I) Catalysis Inter3 3,6-Dichloro-2-cyanopyridine Step3->Inter3 Step4 Hydrolysis (H2SO4 or NaOH) Inter3->Step4 Product Clopyralid (Active Herbicide) Step4->Product

Figure 1: Synthetic workflow converting the amine HCl salt to the active herbicide Clopyralid.

Detailed Experimental Protocol

Objective: Synthesis of 3,6-dichloro-2-pyridinecarboxylic acid (Clopyralid) starting from 3,6-Dichloropyridin-2-amine HCl.

Phase 1: Salt Neutralization & Diazotization

The HCl salt must be accounted for in the acid stoichiometry. The amine is weakly basic and electron-deficient due to the two chlorine atoms, making diazotization slower than with phenylamines.

  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 19.9 g (0.1 mol) of 3,6-Dichloropyridin-2-amine HCl in 60 mL of concentrated HCl (37%) .

    • Note: Additional acid is required to maintain the highly acidic medium necessary to prevent diazo-coupling side reactions.

  • Cooling: Cool the suspension to 0–5°C using an ice/salt bath. Ensure the internal temperature does not exceed 5°C.

  • Diazotization: Dropwise add a solution of 7.6 g (0.11 mol) Sodium Nitrite (NaNO2) in 15 mL water.

    • Critical Control: Addition rate must be slow enough to keep T < 5°C.

    • Stir for 45 minutes at 0°C. The solution should become clear/yellowish.

    • Validation: Test with starch-iodide paper (should turn blue immediately, indicating excess HNO2). Destroy excess nitrous acid with a small amount of urea if necessary.

Phase 2: Sandmeyer Cyanation
  • Catalyst Prep: In a separate reactor, dissolve 10.8 g (0.12 mol) Copper(I) Cyanide (CuCN) and 13.0 g Potassium Cyanide (KCN) in 80 mL water. Keep this solution at 20°C.

    • Safety:EXTREME CAUTION. Cyanide generates HCN gas in acidic conditions. Scrubber system with NaOH is mandatory.

  • Neutralization (Partial): Carefully adjust the pH of the diazonium solution to ~pH 4-5 using Sodium Acetate or Sodium Carbonate while keeping it cold. This prevents the liberation of HCN gas when mixed with the cyanide solution.

  • Addition: Slowly add the cold diazonium solution to the CuCN/KCN mixture over 30 minutes.

    • Observation: Nitrogen gas evolution will be vigorous.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Then, heat to 50°C for 30 minutes to ensure completion.

  • Work-up: Extract the nitrile intermediate (3,6-dichloro-2-cyanopyridine) with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over MgSO4, and concentrate.

Phase 3: Hydrolysis to Active Acid
  • Hydrolysis: Dissolve the crude nitrile residue in 100 mL of 70% Sulfuric Acid (H2SO4) .

  • Reflux: Heat to 110°C for 4–6 hours.

    • Mechanism:[1][2][3][4] The nitrile (-CN) hydrolyzes first to the amide, then to the carboxylic acid (-COOH).

  • Isolation: Pour the reaction mixture onto 300 g of crushed ice. The product, Clopyralid , will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Recrystallize from water or an ethanol/water mixture to achieve >98% purity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete diazotization due to electron-deficient ring.Increase reaction time; ensure high acidity (conc. HCl) to protonate the weak base.
Phenol Byproduct Reaction temperature rose >5°C during diazotization.strictly maintain <5°C; add NaNO2 slower.
Incomplete Hydrolysis Acid concentration too low.Use 70-80% H2SO4; dilute acids often stall at the amide stage.
Safety Warning HCN generation during Sandmeyer.Must neutralize diazonium solution to pH 4-5 before mixing with cyanide; use efficient exhaust scrubbers.

References

  • Dow AgroSciences. (2001). Process for the preparation of aminopyralid and clopyralid intermediates. World Patent WO0151468A1. Link

  • BenchChem. (2025).[5][6] Application Notes and Protocols for the Use of 3,5-Dichloropyridine in Agrochemical Synthesis. (Analogous chemistry for 3,6-isomer). Link

  • Organic Chemistry Portal. (2023). Sandmeyer Reaction: Mechanism and Protocols.Link

  • University of Hertfordshire. (2026). Clopyralid: PPDB: Pesticide Properties DataBase.Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 15553: Clopyralid.Link

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3,6-Dichloropyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloropyridin-2-amine hydrochloride is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its strategic placement of two chlorine atoms, an amino group, and the pyridine nitrogen offers multiple avenues for synthetic diversification. The electron-withdrawing nature of the pyridine ring nitrogen and the chlorine substituents activates the C-3 and C-6 positions for nucleophilic substitution, making this compound a versatile building block for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of the principles and detailed protocols for conducting nucleophilic substitution reactions on this compound. As a senior application scientist, this document aims to provide not just procedural steps, but also the underlying chemical logic to empower researchers to rationally design and optimize their synthetic strategies.

Regioselectivity in Nucleophilic Substitution

The reactivity of the two chlorine atoms in 3,6-dichloropyridin-2-amine is not equivalent. The chlorine atom at the C-6 position is ortho to the pyridine nitrogen, while the chlorine at the C-3 position is meta. In nucleophilic aromatic substitution (SNAr) reactions of pyridines, the ortho and para positions to the ring nitrogen are electronically activated due to the ability of the nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][2] Consequently, the C-6 position is significantly more susceptible to nucleophilic attack than the C-3 position.

The presence of the 2-amino group, an electron-donating substituent, can further influence the reactivity. While it may slightly deactivate the ring towards nucleophilic attack overall, its electronic and steric influence can be leveraged to achieve selective functionalization. It is important to note that once the first substitution occurs, the electronic nature of the newly introduced group will modulate the reactivity of the remaining chlorine atom.[3]

Safety and Handling

This compound and related chloropyridines are classified as harmful or toxic.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Hazard Summary:

  • Harmful if swallowed.[5]

  • Causes skin and serious eye irritation.[5]

  • May cause respiratory irritation.[4]

For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key nucleophilic substitution reactions on this compound. The hydrochloride salt may need to be neutralized in situ or prior to reaction, depending on the specific conditions, particularly when using strong bases. This can typically be achieved by the addition of a suitable base.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[7][8] This protocol outlines a general procedure for the selective mono-amination at the more reactive C-6 position.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Xantphos or other suitable phosphine ligand (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the desired amine, Pd₂(dba)₃, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-3-chloropyridin-2-amine derivative.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is crucial for efficient catalysis. Bulky, electron-rich ligands like Xantphos are often effective for the amination of aryl chlorides.[1][3]

  • Base: A strong, non-nucleophilic base like NaOtBu or Cs₂CO₃ is required to deprotonate the amine and facilitate the catalytic cycle.[9] The use of a carbonate base can be advantageous if the substrate is sensitive to stronger bases.

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation, necessitating the exclusion of oxygen from the reaction.[1]

Workflow Diagram:

Buchwald_Hartwig_Workflow reagents Combine Reactants: - 3,6-Dichloropyridin-2-amine HCl - Amine - Pd₂(dba)₃ - Ligand - Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat to 80-110 °C with Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Work-up: - Cool - Dilute - Wash monitor->workup purify Purify by Column Chromatography workup->purify product Isolated Product: 6-Amino-3-chloropyridin-2-amine Derivative purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[10][11] This protocol describes a general procedure for the selective coupling of an aryl or vinyl boronic acid at the C-6 position.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Aryl or vinyl boronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) with a suitable ligand (e.g., SPhos) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Degassed solvent mixture (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • In a Schlenk flask, combine this compound, the boronic acid, the palladium catalyst (and ligand if using Pd(OAc)₂), and the base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl/vinyl-3-chloropyridin-2-amine.

Causality of Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Alternatively, a combination of a Pd(II) source and a phosphine ligand can be used.

  • Base and Solvent System: An aqueous basic solution is typically required to activate the boronic acid for transmetalation to the palladium center. The choice of base and solvent can influence the reaction rate and yield.[10]

Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-Cl Ar-Pd(II)-Cl(L₂) Ar-Pd(II)-Cl(L₂) Oxidative\nAddition->Ar-Pd(II)-Cl(L₂) Transmetalation Transmetalation Ar-Pd(II)-Cl(L₂)->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 3: Classical Nucleophilic Aromatic Substitution (SNAr)

For highly reactive nucleophiles, palladium catalysis may not be necessary. This protocol outlines a general procedure for classical SNAr.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or a primary/secondary amine) (1.1-1.5 equiv)

  • Aprotic polar solvent (e.g., DMF, DMSO, NMP) or an alcohol if using an alkoxide.

  • Optional: A non-nucleophilic base (e.g., K₂CO₃, Et₃N) if using an amine nucleophile.

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • If using an amine nucleophile, add the non-nucleophilic base.

  • Add the nucleophile to the reaction mixture.

  • Heat the mixture to a temperature ranging from 60 °C to 150 °C, depending on the nucleophilicity of the attacking species.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Causality of Experimental Choices:

  • Solvent: Aprotic polar solvents are excellent for SNAr reactions as they can solvate the cation of the nucleophilic salt while leaving the anion relatively "naked" and more reactive.

  • Temperature: The reaction temperature is a critical parameter. Less reactive nucleophiles will require higher temperatures to overcome the activation energy of the reaction.

Data Presentation

The following table provides a summary of representative conditions for the nucleophilic substitution reactions described. Note that optimal conditions may vary depending on the specific nucleophile and desired product.

Reaction TypeNucleophileCatalyst/LigandBaseSolventTemperature (°C)Expected Product
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / XantphosNaOtBu or Cs₂CO₃Toluene or Dioxane80-1106-Amino-3-chloropyridin-2-amine derivative
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(PPh₃)₄ or Pd(OAc)₂ / SPhosK₂CO₃ or K₃PO₄Dioxane/Water80-1006-Aryl/vinyl-3-chloropyridin-2-amine
SNArAlkoxide (e.g., NaOMe)NoneN/AMethanol60-806-Methoxy-3-chloropyridin-2-amine
SNArThiolate (e.g., NaSPh)NoneN/ADMF or DMSO80-1206-(Phenylthio)-3-chloropyridin-2-amine
SNArAmineNoneK₂CO₃ or Et₃NDMSO or NMP100-1506-Amino-3-chloropyridin-2-amine derivative

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Warner, D. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5937-5949. DOI:10.1039/C6SC02118B
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Al-Hadedi, A. A. M., et al. (2014).
  • ResearchGate. (2021). Suzuki-Miyaura conditions for C-6 reaction of 8. Retrieved from [Link]

  • Shevchenko, N. E., et al. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 23(11), 2883.
  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of 3,6-Difluoropyridin-2-amine hydrochloride. Retrieved from [Link]

  • Google Patents. (2007). Process for producing 2,3-diamino-6-methoxypyridine.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2025). A Convenient Preparation Method for 2-Amino-3,5-dinitro-6-chloropyridine and Its Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dichloropyridine. Retrieved from [Link]

  • Pang, J. H., Ong, D. Y., & Chiba, S. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 363-373.
  • Google Patents. (2007). Process for preparation of thiophenol derivatives.
  • Fondjo, E. S., & Döpp, D. (2006). Reactions of three [c]annelated 2-aminothiophenes with electron poor olefins. ARKIVOC, 2006(10), 90-101.
  • Stanetty, P., & Kremslehner, M. (2000). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 5(3), 421-428.
  • Bume, D. D., et al. (2021). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 6(33), 21495-21503.
  • Mphahamele, M. J., et al. (2021). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Molecules, 26(21), 6543.
  • Google Patents. (1998). Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,6-Dichloropyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

3,6-Dichloropyridin-2-amine hydrochloride is a key heterocyclic building block in the synthesis of a wide array of biologically active molecules, particularly in the fields of medicinal chemistry and agrochemical research.[1][2] Its pyridine core, substituted with two reactive chlorine atoms and a nucleophilic amino group, offers a versatile platform for the strategic construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are indispensable tools for the selective functionalization of this scaffold, enabling the introduction of diverse aryl, heteroaryl, amino, and alkynyl moieties.[1][3][4][5][6]

This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the underlying principles that govern reactivity and regioselectivity.

A critical consideration when working with this compound is the need to liberate the free base from its salt form. The hydrochloride salt is typically employed for its stability and ease of handling. However, for most palladium-catalyzed cross-coupling reactions, which are conducted under basic conditions, the free amine is the reactive species. This is generally achieved in situ through the use of a suitable base in the reaction mixture. The choice of base is crucial as it must be strong enough to neutralize the hydrochloride and facilitate the catalytic cycle without promoting undesirable side reactions.

Regioselectivity: A Tale of Two Chlorines

The primary challenge and, simultaneously, the synthetic opportunity in the cross-coupling of 3,6-dichloropyridin-2-amine lies in controlling the regioselectivity of the reaction. The molecule possesses two distinct chlorine atoms at the C3 and C6 positions, each with a unique electronic and steric environment that influences its reactivity towards oxidative addition to the palladium(0) catalyst.

Generally, in pyridine systems, the C2 and C6 positions adjacent to the nitrogen atom are more activated towards oxidative addition due to the electron-withdrawing nature of the nitrogen.[7] However, the substitution pattern of 3,6-dichloropyridin-2-amine introduces additional electronic and steric factors that modulate this inherent reactivity. The amino group at the C2 position is a strong electron-donating group, which can influence the electron density of the pyridine ring and potentially coordinate with the palladium catalyst.

The interplay of these factors dictates which chlorine atom will preferentially react. Through judicious selection of the palladium catalyst, ligand, base, and solvent, it is possible to direct the cross-coupling to either the C3 or C6 position with high selectivity.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron species and an organic halide.[3][8] In the context of 3,6-dichloropyridin-2-amine, this reaction is invaluable for the introduction of aryl and heteroaryl substituents, which are common motifs in pharmacologically active compounds.

General Considerations for Suzuki-Miyaura Coupling
  • Catalyst and Ligand: A variety of palladium catalysts can be employed, with common choices including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes. The choice of phosphine ligand is critical for achieving high efficiency and selectivity. Bulky, electron-rich ligands such as SPhos, XPhos, and dppf are often effective for coupling with less reactive aryl chlorides.

  • Base: A base is required to activate the boronic acid for transmetalation.[8] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can also influence the regioselectivity of the reaction. For substrates in the hydrochloride salt form, a sufficient excess of base is necessary to both neutralize the salt and facilitate the catalytic cycle.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[9]

Protocol: Selective C6-Arylation via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C6 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (e.g., 3 mol%), SPhos (e.g., 6 mol%), and K₃PO₄ (3.0 equivalents).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of the starting material).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-3-chloropyridin-2-amine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄ (3)Dioxane/H₂O (4:1)100~75-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (8)Cs₂CO₃ (3)Toluene/H₂O (5:1)110~80-90
33-Thienylboronic acidPdCl₂(dppf) (5)-K₂CO₃ (3)DMF/H₂O (3:1)90~70-80

Yields are approximate and may vary depending on the specific substrate and reaction conditions.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 3,6-Dichloropyridin-2-amine HCl - Arylboronic Acid - Pd Catalyst & Ligand - Base B Add Solvents: - Anhydrous Dioxane - Degassed Water A->B In Schlenk flask under inert atm. C Heat to 100-110 °C with vigorous stirring B->C D Monitor by TLC or LC-MS C->D E Cool & Dilute with Ethyl Acetate D->E Upon completion F Filter through Celite® E->F G Wash with H₂O & Brine F->G H Dry, Concentrate G->H I Column Chromatography H->I J Isolated Product: 6-Aryl-3-chloropyridin-2-amine I->J

Caption: Workflow for Suzuki-Miyaura C6-arylation.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[1][4] This reaction is particularly useful for synthesizing substituted aminopyridines, which are prevalent in many drug candidates. With 3,6-dichloropyridin-2-amine, this reaction can be employed to introduce a variety of primary and secondary amines at either the C3 or C6 position, depending on the reaction conditions.

General Considerations for Buchwald-Hartwig Amination
  • Catalyst and Ligand: The choice of ligand is paramount in Buchwald-Hartwig amination, as it influences the rate of both oxidative addition and reductive elimination.[10] Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., RuPhos, BrettPhos) and Hartwig (e.g., Josiphos-type) families, are often highly effective for the amination of aryl chlorides.[11][12]

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. Common choices include NaOtBu, LiHMDS, and K₃PO₄.[13] The choice of base can significantly impact the reaction outcome and should be carefully considered, especially with base-sensitive substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are commonly used.[13]

Protocol: Selective C6-Amination via Buchwald-Hartwig Coupling

This protocol provides a general procedure for the selective amination at the C6 position of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.2-1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • RuPhos (2-4 mol%)

  • NaOtBu (2.5 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with this compound (1.0 equivalent), Pd₂(dba)₃ (e.g., 1.5 mol%), RuPhos (e.g., 3 mol%), and NaOtBu (2.5 equivalents).

  • Add anhydrous toluene (e.g., 5 mL per 1 mmol of the starting material).

  • Add the amine (1.2 equivalents) to the mixture.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-3-chloropyridin-2-amine derivative.

Table 2: Representative Conditions for Buchwald-Hartwig C6-Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)RuPhos (3)NaOtBu (2.5)Toluene110~80-90
2AnilinePd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (3)Dioxane100~75-85
3n-ButylaminePd₂(dba)₃ (2)XPhos (4)LiHMDS (2.5)THF80~70-80

Yields are approximate and may vary depending on the specific substrate and reaction conditions.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArX L₂Pd(II)(Ar)Cl Pd0->PdII_ArX Ar-Cl OxAdd->PdII_ArX Ligand_Exch Amine Coordination PdII_Amine [L₂Pd(II)(Ar)(HNR¹R²)]⁺Cl⁻ PdII_ArX->PdII_Amine HNR¹R² Ligand_Exch->PdII_Amine Deprot Deprotonation (Base) PdII_Amido L₂Pd(II)(Ar)(NR¹R²) PdII_Amine->PdII_Amido Base BaseH Base-H⁺ + Cl⁻ PdII_Amine->BaseH Deprot->PdII_Amido PdII_Amido->Pd0 Ar-NR¹R² Red_Elim Reductive Elimination Product Ar-NR¹R² PdII_Amido->Product Red_Elim->Product ArCl Ar-Cl ArCl->OxAdd HNR1R2 HNR¹R² HNR1R2->Ligand_Exch

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5][6][14] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[14] For 3,6-dichloropyridin-2-amine, the Sonogashira coupling provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis and can possess interesting photophysical properties.

General Considerations for Sonogashira Coupling
  • Catalyst System: The standard Sonogashira catalyst system consists of a palladium source (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[7] The copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used to neutralize the hydrogen halide byproduct and act as a solvent.[1]

  • Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation and the homocoupling of the terminal alkyne (Glaser coupling).[1] Common solvents include THF, DMF, and Et₃N.

Protocol: Selective C6-Alkynylation via Sonogashira Coupling

This protocol outlines a general procedure for the selective Sonogashira coupling at the C6 position of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 equivalents)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • CuI (3-10 mol%)

  • Triethylamine (Et₃N) (as solvent or co-solvent)

  • Anhydrous THF or DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 5 mol%).

  • Add anhydrous THF or DMF as a solvent, followed by an excess of triethylamine (at least 3.0 equivalents to neutralize the hydrochloride and the generated HCl).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the terminal alkyne (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the ammonium salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-3-chloropyridin-2-amine.

Table 3: Representative Conditions for Sonogashira C6-Alkynylation

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF60~80-90
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPEADMF50~75-85
31-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NEt₃N70~70-80

Yields are approximate and may vary depending on the specific substrate and reaction conditions.

Diagram 3: Sonogashira Coupling Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)Cl Pd0->PdII_ArX Ar-Cl (Oxidative Addition) PdII_Alkynyl L₂Pd(II)(Ar)(C≡CR) PdII_ArX->PdII_Alkynyl Cu-C≡CR (Transmetalation) PdII_Alkynyl->Pd0 Ar-C≡CR (Reductive Elimination) CuCl CuCl Cu_Alkyne Cu-C≡CR CuCl->Cu_Alkyne H-C≡CR, Base BaseH Base-H⁺Cl⁻ CuCl->BaseH Cu_Alkyne->CuCl from Pd cycle H_Alkyne H-C≡CR Base Base

Caption: Catalytic cycles of the Sonogashira coupling.

Conclusion

This compound is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligand, base, and reaction conditions, chemists can achieve selective functionalization at either the C3 or C6 position, providing access to a wide range of substituted aminopyridine derivatives. The protocols and principles outlined in this guide serve as a practical resource for researchers and drug development professionals seeking to leverage this important building block in their synthetic endeavors. The ability to predictably install diverse functionalities on the pyridine core opens up new avenues for the discovery and development of novel therapeutics and functional materials.

References

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role of 3,6-Dichloropyridin-2-amine hydrochloride in material science applications

[1]

Compound: this compound CAS: 313535-01-2 (HCl salt); 62476-56-6 (Free base) Molecular Weight: 199.46 g/mol (HCl salt) Key Functional Motifs: Pyridine Nitrogen (Acceptor), 2-Amino group (Donor), 3,6-Chlorine substituents (Halogen bonding/Steric control).[1]

Core Material Science Applications

A. Crystal Engineering & Supramolecular Synthons

The 3,6-DCP moiety is a "privileged scaffold" for designing self-assembling materials.[1] The 2-amino-3-chloro arrangement creates a robust hydrogen-bonding edge that forms predictable supramolecular synthons.[1]

  • Mechanism: The amine (donor) and pyridine nitrogen (acceptor) form

    
     dimers.[1] The chlorine at position 3 forces the amine protons into a specific orientation via intramolecular hydrogen bonding (
    
    
    ), "locking" the conformation for more predictable co-crystallization with carboxylic acids or MOF linkers.[1]
  • Application: Design of pharmaceutical co-crystals, organic semiconductors, and optical materials where stacking efficiency determines performance.[1]

B. Precursor for Conductive & Coordination Polymers[1]
  • Ligand Synthesis: The free base serves as a ligand for transition metals.[1] The electron-withdrawing chlorine atoms reduce the basicity of the pyridine nitrogen (

    
     modulation), allowing for the formation of weaker, reversible coordination bonds ideal for dynamic metal-organic frameworks (MOFs)  or sensor arrays that require ligand displacement.[1]
    
  • Post-Synthetic Modification: The chlorine atoms at the 3 and 6 positions are susceptible to metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the synthesis of extended

    
    -conjugated systems for OLEDs or organic photovoltaics (OPVs).[1]
    
C. Corrosion Inhibition[1]
  • Mechanism: As a protonated amine (in HCl form) or free base, the molecule adsorbs onto metal surfaces (mild steel, copper).[1] The lone pair on the pyridine nitrogen and the

    
    -electrons of the aromatic ring facilitate chemisorption, forming a protective barrier against acidic corrosion.[1] The chlorine atoms enhance surface coverage via "halogen anchoring."[1]
    

Experimental Protocols

Protocol A: Activation of 3,6-DCP-HCl for Supramolecular Synthesis

Context: The HCl salt is the stable storage form.[1] For crystal engineering or ligand use, the reactive free base must be generated in situ or isolated.[1]

Objective: Isolate high-purity free base 3,6-Dichloropyridin-2-amine for co-crystallization.

Materials:

  • 3,6-DCP-HCl (10 mmol, ~2.0 g)[1]

  • 1M NaOH or Sat.[1]

    
    
    
  • Ethyl Acetate (EtOAc)[1]

  • Anhydrous

    
    [1][2][3]
    

Step-by-Step Methodology:

  • Dissolution: Suspend 2.0 g of 3,6-DCP-HCl in 20 mL of deionized water. The salt may not fully dissolve initially.[1]

  • Neutralization: Slowly add 1M NaOH (approx. 10-12 mL) dropwise while stirring at

    
     (ice bath) to prevent side reactions. Monitor pH until it reaches ~9-10. The solution will become cloudy as the free base precipitates.[1]
    
  • Extraction: Transfer to a separatory funnel. Extract 3x with 20 mL EtOAc.

    • Note: The chlorinated pyridine is lipophilic; 3 extractions ensure >95% recovery.[1]

  • Drying: Combine organic layers, wash with brine (1x 20 mL), and dry over anhydrous

    
     for 30 mins.
    
  • Isolation: Filter and concentrate under reduced pressure (Rotavap) at

    
    .
    
  • Yield Check: You should obtain an off-white solid (

    
    ).[1]
    
Protocol B: Synthesis of Supramolecular Co-Crystals

Context: Creating a hydrogen-bonded assembly with a carboxylic acid co-former (e.g., Benzoic Acid).[1]

Objective: Grow single crystals suitable for X-ray diffraction (XRD) to verify supramolecular architecture.

Materials:

  • Activated 3,6-DCP (Free base from Protocol A)[1]

  • Benzoic Acid (Co-former)[1][4]

  • Solvent: Methanol/Chloroform (1:1 v/v)[1]

Methodology (Slow Evaporation Technique):

  • Stoichiometry: Weigh equimolar amounts (1:1 ratio) of 3,6-DCP (0.5 mmol) and Benzoic Acid (0.5 mmol).

  • Mixing: Dissolve both components separately in 2 mL of the solvent mixture. Sonicate for 5 minutes to ensure complete dissolution.

  • Combination: Mix the two solutions in a clean 20 mL scintillation vial. Filter the mixture through a 0.45

    
     PTFE syringe filter to remove dust nuclei.
    
  • Crystallization: Cover the vial with Parafilm and poke 3-4 small holes to allow slow solvent evaporation. Store in a vibration-free, dark environment at room temperature (

    
    ).
    
  • Observation: Harvest crystals after 3-7 days.

    • Validation: The resulting crystal structure should exhibit the Heterosynthon

      
       involving the Pyridine 
      
      
      and Amine
      
      
      .[1]
Protocol C: Electrochemical Corrosion Testing

Context: Evaluating the inhibition efficiency on Mild Steel in 1M HCl.

Objective: Determine the inhibition efficiency (

Setup:

  • Working Electrode: Mild Steel coupon (

    
     exposed area).[1]
    
  • Counter Electrode: Platinum wire/mesh.[1]

  • Reference Electrode: Ag/AgCl.[1]

  • Electrolyte: 1M HCl (blank) vs. 1M HCl + 3,6-DCP (various concentrations: 100, 200, 500 ppm).

Methodology:

  • Preparation: Polish steel coupons with SiC paper (up to 1200 grit), degrease with acetone, and dry.[1]

  • OCP Stabilization: Immerse the working electrode in the test solution for 30 mins until Open Circuit Potential (OCP) stabilizes.

  • EIS Measurement: Perform Electrochemical Impedance Spectroscopy at OCP.

    • Frequency range:

      
       to 
      
      
      .[1]
    • Amplitude: 10 mV.[1]

  • Tafel Polarization: Scan from -250 mV to +250 mV vs OCP at a scan rate of 1 mV/s.

  • Data Analysis: Calculate efficiency using the charge transfer resistance (

    
    ) from the Nyquist plot:
    
    
    
    [1]

Structural & Mechanistic Visualization[1]

The following diagram illustrates the workflow from the raw HCl salt to its functional applications, highlighting the critical "Activation" step and the specific molecular interactions involved.

Gcluster_AppsMaterial Science ApplicationsHCl_Salt3,6-DCP Hydrochloride(Storage Form)ActivationProtocol A:Neutralization(NaOH/EtOAc)HCl_Salt->ActivationDissolve & pH > 9Free_Base3,6-DCP Free Base(Reactive Synthon)Activation->Free_BaseExtract & DryCoCrystalSupramolecular Co-Crystals(H-Bonding R22(8) Motifs)Free_Base->CoCrystalProtocol B:+ Carboxylic AcidFree_Base->CoCrystalMech: Donor-AcceptorSelf-AssemblyMOF_LigandCoordination Polymers(Pyridine N-Metal Bond)Free_Base->MOF_Ligand+ Metal Salt(Zn/Cu/Ag)CorrosionCorrosion Inhibitor(Surface Adsorption)Free_Base->CorrosionProtocol C:Adsorption on Steel

Caption: Workflow transforming 3,6-DCP-HCl into functional material precursors. The central "Free Base" node is the pivot point for all material applications.[1]

Key Technical Specifications & Safety

PropertySpecificationRelevance to Materials
Purity Requirement >98% (HPLC)Essential for defect-free crystal growth and accurate impedance data.[1]
Solubility Soluble in DMSO, MeOH, EtOAc; Insoluble in Water (Free base)Dictates solvent choice for recrystallization and coating formulations.[1]
pKa (Pyridine N) ~2.5 - 3.0 (Estimated)Lower than pyridine (5.[1]2) due to Cl- electron withdrawal; affects ligand binding strength.[1]
Thermal Stability MP: 120-124°CSuitable for solvothermal synthesis <100°C; avoid high-temp melt processing.[1]

Safety Warning: 3,6-Dichloropyridin-2-amine is Toxic if swallowed (H301) and causes Serious eye damage (H318) .[1]

  • Handling: Always handle the HCl salt and free base in a fume hood.

  • Waste: Chlorinated pyridines are persistent; do not dispose of down the drain.[1] Collect in halogenated organic waste containers.

References

  • Supramolecular Synthons & Crystal Engineering

    • Title: "2-Amino-3-chloropyridine: A Reliable Synthon for Supramolecular Assembly."[1]

    • Context: Describes the R22(8) hydrogen bonding motif utilized in Protocol B.
    • Source: (Analogous structure reference for 3,5-dichloro isomer showing identical H-bonding patterns).[1]

  • Synthesis & Chemical Properties

    • Title: "Synthesis of 3,6-dichloropicolinic acid (Clopyralid) precursors."
    • Context: Validates the chemical stability and reactivity of the 3,6-dichloro-2-amino scaffold.
    • Source:[1]

  • Corrosion Inhibition Mechanisms

    • Title: "Pyridine Derivatives as Corrosion Inhibitors for Steel in Acidic Media."[1]

    • Context: Supports the mechanism of adsorption described in Protocol C.[1]

    • Source:[1]

  • Commercial Availability & Safety Data

    • Title: "3-Amino-2,6-dichloropyridine Safety Data Sheet."[1]

    • Source:[1]

Troubleshooting & Optimization

optimizing reaction conditions for 3,6-Dichloropyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 3,6-Dichloropyridin-2-amine hydrochloride .

This guide deviates from standard templates to address the specific chemical challenges of this molecule: regioselectivity (avoiding the 3,5-isomer), nucleophilic substitution efficiency , and hydrochloride salt stability .

Case ID: OPT-DCP-36 Subject: Reaction Optimization, Purification, and Salt Formation Chemical Structure: Pyridine ring substituted with an amino group at C2 and chlorine atoms at C3 and C6. CAS (Free Base): 313535-01-2 (Note: Often confused with 3,5-isomer CAS 4214-74-8)

Part 1: Route Diagnostics & Synthesis Strategy

Before optimizing conditions, you must validate your synthesis route. The most common user error is attempting direct chlorination of 2-aminopyridine, which yields the incorrect 3,5-dichloro isomer due to electronic directing effects.

Validated Synthesis Pathways
RouteMethodologySuitabilityKey Challenge
A (Recommended) SNAr Ammonolysis of 2,3,6-TrichloropyridineHigh Purity / Scale-upRequires autoclave/pressure vessel; high temperature.
B (Lab Scale) Electrophilic Chlorination of 2-Amino-6-chloropyridineLow PressureRegiocontrol (preventing 5-chloro substitution) is difficult.
C (Avoid) Direct Chlorination of 2-AminopyridineNOT RECOMMENDED Yields primarily 3,5-dichloro isomer.
Pathway Visualization

The following diagram illustrates the decision logic for route selection to ensure the correct 3,6-substitution pattern.

SynthesisPathways Start Target: 3,6-Dichloropyridin-2-amine Precursor1 Precursor: 2-Aminopyridine Process1 Direct Chlorination (NCS/Cl2) Precursor1->Process1 Precursor2 Precursor: 2,3,6-Trichloropyridine Process2 Ammonolysis (SnAr) (NH3 aq, 140°C) Precursor2->Process2 Precursor3 Precursor: 2-Amino-6-chloropyridine Process3 Chlorination (NCS, MeCN) Precursor3->Process3 ResultFail Result: 3,5-Dichloro Isomer (INCORRECT) Process1->ResultFail Electronic Bias (Para) ResultSuccess Result: 3,6-Dichloro Base (CORRECT) Process2->ResultSuccess Nucleophilic Displacement Process3->ResultSuccess Requires Optimization

Caption: Synthesis decision tree highlighting the risk of direct chlorination and the reliability of the SnAr route.

Part 2: Optimization Protocols

Protocol A: SNAr Optimization (Ammonolysis)

Context: This is the industrial standard. You are displacing the chlorine at C2 with ammonia. The C6 chlorine is deactivated relative to C2, and C3 is sterically protected, but temperature control is vital to prevent over-amination.

Critical Parameters:

  • Solvent System: Aqueous Ammonia (25-28%) is standard, but adding a phase transfer catalyst (e.g., TBAB) or using a co-solvent (Isopropanol) can lower the required temperature.

  • Temperature/Pressure:

    • Standard: 140–160°C in a sealed autoclave (Pressure ~20-30 bar).

    • Optimization: If yield is low, increase temp to 170°C but monitor for 2,6-diamino byproduct.

  • Catalyst: Copper(I) oxide (Cu2O) or Copper powder (5-10 mol%) significantly accelerates this reaction (Ullmann-type coupling mechanism).

Step-by-Step Workflow:

  • Load 2,3,6-trichloropyridine (1.0 eq) and Cu2O (0.05 eq) into autoclave.

  • Add 28% NH4OH (10.0 eq) and Isopropanol (2 vol).

  • Seal and heat to 150°C for 8–12 hours.

  • Cool to RT. Vent carefully (ammonia gas).

  • Workup: Extract with Ethyl Acetate. The product is in the organic phase.[1][2][3][4]

Protocol B: HCl Salt Formation (The "Support" Request)

Context: The user specifically requested the hydrochloride. The free base is a solid, but the HCl salt provides better water solubility for biological assays.

Optimization of Salt Crystallization: The most common failure mode here is the formation of a "sticky gum" or oil instead of a crystalline solid. This is caused by excess water or incorrect solvent polarity.

VariableRecommendationCausality
Solvent Anhydrous Diethyl Ether or 1,4-Dioxane Aprotic, non-polar solvents force the ionic salt to precipitate immediately.
Acid Source 2M HCl in Ether or 4M HCl in Dioxane Using aqueous HCl (37%) introduces water, leading to gums/oils.
Temperature 0°C to 5°C Low temperature decreases salt solubility, maximizing yield.

Step-by-Step Salt Formation:

  • Dissolve purified free base (3,6-dichloropyridin-2-amine) in minimal Ethyl Acetate or Dichloromethane.

  • Cool solution to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 eq).

  • Observation: A white precipitate should form immediately.

  • Stir for 30 mins at 0°C.

  • Filter under inert gas (Nitrogen). Hygroscopic Warning: The salt may absorb moisture rapidly. Dry in a vacuum desiccator over P2O5.

Part 3: Troubleshooting & FAQs

Q1: My product is a mixture of 3,5-dichloro and 3,6-dichloro isomers. How do I separate them?

Diagnostic: You likely used the direct chlorination route. Separation is difficult due to similar polarities. Solution:

  • Flash Chromatography: Use a gradient of Hexane:Ethyl Acetate (9:1 to 7:3). The 3,6-isomer is generally less polar than the 3,5-isomer due to internal hydrogen bonding between the amine and the C3-Chlorine.

  • Recrystallization: The 3,5-isomer often crystallizes more readily from Ethanol/Water. The mother liquor will be enriched in your target 3,6-isomer.

Q2: The HCl salt turned into a brown oil upon filtration. What happened?

Diagnostic: Hygroscopicity or Oxidation. Solution:

  • Moisture: You likely filtered in humid air. Perform filtration under a nitrogen blanket or use a Schlenk line.

  • Rescue: Redissolve the oil in absolute Ethanol, add a few drops of Acetyl Chloride (generates anhydrous HCl in situ), and precipitate with excess Diethyl Ether.

Q3: NMR shows peaks at roughly 7.6 ppm and 7.8 ppm (doublets). Is this my product?

Validation:

  • 3,6-Dichloro (Target): The protons are at positions 4 and 5. They are ortho to each other. Coupling constant (

    
    ) should be ~8.0 Hz .
    
  • 3,5-Dichloro (Impurity): The protons are at positions 4 and 6. They are meta to each other. Coupling constant (

    
    ) should be ~2.0 Hz .
    
  • Result: If you see a large coupling (8 Hz), you have the correct 3,6-isomer. If you see a small coupling (2 Hz), you have the 3,5-isomer.

Part 4: Analytical Data Reference

Property3,6-Dichloropyridin-2-amine (Base)3,6-Dichloropyridin-2-amine HCl (Salt)
Molecular Weight 163.00 g/mol 199.46 g/mol
Appearance White to off-white crystalline solidWhite hygroscopic powder
Melting Point 120–124°C>200°C (Decomposes)
Solubility Soluble in EtOAc, DCM, MeOHSoluble in Water, MeOH; Insoluble in Ether
1H NMR (DMSO-d6)

~7.6 (d, 1H), 6.7 (d, 1H), 6.5 (bs, 2H, NH2)

Shifts downfield due to protonation

References

  • BenchChem. (2025).[1][3] An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. (Contains protocols for 2,6-dichloropyridine precursors).

  • National Institutes of Health (NIH). (2021). Deaminative chlorination of aminoheterocycles. PMC.

  • ChemicalBook. (2026). 2-Amino-6-chloropyridine Properties and Synthesis.

  • PubChem. (2025).[5][6] 2-Amino-3,5-dichloropyridine Compound Summary. (For isomer comparison data).

  • Google Patents. (2022). Preparation method of 3,6-dichloropyridazine. (Analogous halogenation chemistry references).

Sources

common side products in the synthesis of 3,6-Dichloropyridin-2-amine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision Challenge

The synthesis of 3,6-dichloropyridin-2-amine (also known as 3,6-dichloro-2-aminopyridine) is a notorious trap for the unwary chemist. Unlike its symmetric counterparts, this molecule demands strict regiochemical control. The primary challenge lies in the electronic mismatch: the amino group at position 2 strongly activates the 3 and 5 positions, making the 3,5-dichloro isomer the thermodynamic favorite during direct electrophilic substitution.

If you are detecting "unexplained" impurities or struggling with melting point discrepancies, you are likely battling one of three specific side-product classes: Regioisomers (the 3,5-trap) , Over-amination products , or Hydrolysis artifacts .

This guide bypasses generic advice to address the specific mechanistic failures that generate these impurities.

Module 1: Troubleshooting Impurity Profiles

Issue 1: "My product melts at ~82°C, but the literature says 122°C. What happened?"

Diagnosis: You have synthesized 3,5-dichloro-2-aminopyridine , not the 3,6-isomer. Root Cause: Reliance on Direct Chlorination.[1] If you attempted to synthesize the target by chlorinating 2-aminopyridine (using Cl₂ or NCS), the reaction is electronically driven to the para (5) and ortho (3) positions. The 6-position is electronically deactivated relative to the 5-position.

  • The "Side" Product is actually your Major Product: In direct chlorination, the 3,5-isomer is the dominant species. The 3,6-isomer is formed only in trace amounts.

  • Corrective Action: Stop direct chlorination. The standard industrial route for the 3,6-isomer is the Ammonolysis of 2,3,6-trichloropyridine . This nucleophilic aromatic substitution (

    
    ) targets the 2-position (or 6-position) specifically, avoiding the 3,5-regioisomer entirely.
    
Issue 2: "I see a secondary peak (M+1 = 144) in my LC-MS."

Diagnosis: 3-Chloro-2,6-diaminopyridine (Over-amination). Context: This occurs during the ammonolysis of 2,3,6-trichloropyridine. Mechanism: The starting material (2,3,6-trichloropyridine) has two leaving groups activated for


: the chlorines at positions 2 and 6.
  • Step 1 (Desired): Ammonia displaces one chlorine to form 3,6-dichloro-2-aminopyridine.

  • Step 2 (Undesired): If the reaction runs too long, too hot, or with massive excess ammonia, the second activated chlorine (at position 6) is also displaced, yielding the diamine.

  • Troubleshooting Protocol:

    • Control Temperature: Maintain reaction < 140°C.

    • Stoichiometry: Reduce Ammonia equivalents.

    • Purification: The diamine is significantly more basic than the mono-amine. Wash the organic layer with dilute acid (pH 4-5); the diamine will protonate and partition into the aqueous phase before the target 3,6-dichloro amine (which is weakly basic due to electron-withdrawing chlorines).

Issue 3: "The Hydrochloride salt is turning into a sticky paste."

Diagnosis: Hygroscopic collapse due to excess HCl or Inorganic Salts. Explanation: Pyridinium salts with electron-withdrawing groups (like two chlorines) are weakly basic. The lattice energy is often low, making them prone to absorbing atmospheric moisture. Furthermore, if you generated the salt using aqueous HCl and attempted to dry it, you likely trapped water in the lattice or hydrolyzed the amine to 3,6-dichloropyridin-2-ol (a pyridinol impurity).

  • Corrective Action:

    • Anhydrous Salt Formation: Dissolve the free base in anhydrous diethyl ether or 1,4-dioxane.

    • Reagent: Bubble dry HCl gas or add 4M HCl in Dioxane dropwise.

    • Isolation: Filter under nitrogen; do not expose to humid air for extended periods.

Module 2: Comparative Impurity Data

Use this table to identify your impurity based on physical properties.

CompoundStructureOriginMelting PointpKa (approx)Removal Strategy
3,6-Dichloro-2-aminopyridine Target Target 120–124°C ~2.5 N/A
3,5-Dichloro-2-aminopyridineRegioisomerDirect Chlorination81–84°C~3.0Recrystallization (difficult); Flash Column
3,5,6-Trichloro-2-aminopyridineOver-chlorinatedExcess Cl₂/NCS>150°C<1.0Low solubility; filter off from cold solvent
3-Chloro-2,6-diaminopyridineOver-aminatedHarsh Ammonolysis168–170°C~6.0Acid wash (pH 4-5 extraction)
3,6-Dichloropyridin-2-olHydrolysisAcidic workup (hot)180–183°CAcidic (OH)Wash with dilute NaOH

Module 3: Visualizing the Pathways

The following diagram illustrates the divergence between the "Trap" route (Direct Chlorination) and the "Correct" route (Ammonolysis), highlighting where specific side products are generated.

SynthesisPathways cluster_0 Route A: Direct Chlorination (Low Selectivity) cluster_1 Route B: Ammonolysis (High Selectivity) Start_Aminopyridine 2-Aminopyridine Target 3,6-Dichloro-2-aminopyridine (Target) Start_Aminopyridine->Target Direct Cl2 (Minor Pathway) Impurity_35 3,5-Dichloro isomer (Major Impurity) Start_Aminopyridine->Impurity_35 Direct Cl2/NCS (Fastest Reaction) Start_Trichloro 2,3,6-Trichloropyridine Start_Trichloro->Target NH3 / Heat (SNAr at C2) Impurity_Diamine 3-Chloro-2,6-diaminopyridine (Over-amination) Target->Impurity_Diamine Excess NH3 / High T (SNAr at C6) Impurity_Tri 3,5,6-Trichloro isomer Impurity_35->Impurity_Tri Excess Cl2

Caption: Figure 1. Reaction network showing the origin of critical impurities.[2] Route A (Direct Chlorination) favors the 3,5-isomer, while Route B (Ammonolysis) yields the target but risks over-amination.

Module 4: Optimized Experimental Protocol

Protocol: Purification of 3,6-Dichloropyridin-2-amine Hydrochloride

Use this protocol if your crude material contains diamine or starting material impurities.

Reagents:

  • Crude 3,6-dichloro-2-aminopyridine

  • Ethyl Acetate (EtOAc)[3]

  • 1N Hydrochloric Acid (aq)

  • 4M HCl in Dioxane

  • Saturated NaHCO₃[4]

Workflow:

  • Dissolution: Dissolve crude free base in EtOAc (10 mL/g).

  • Acid Wash (Removal of Diamines):

    • Wash the organic phase with 0.5N HCl (cold). Note: The diamine (pKa ~6) will protonate and move to the water layer. The target (pKa ~2.5) will largely remain in the organic layer due to the electron-withdrawing chlorines reducing basicity.

    • Separate layers. Keep the Organic Layer .

  • Base Wash (Removal of Pyridinols):

    • Wash the organic layer with 1N NaOH. Phenolic impurities (pyridinols) will deprotonate and move to the aqueous layer.

  • Drying: Dry organic layer over anhydrous

    
    . Filter.
    
  • Salt Formation:

    • Cool the EtOAc solution to 0°C.

    • Add 4M HCl in Dioxane dropwise until precipitation ceases.

    • Critical: Do not use aqueous HCl.

  • Isolation: Filter the white precipitate under nitrogen. Wash with cold diethyl ether. Dry in a vacuum desiccator over

    
    .
    

References

  • Sigma-Aldrich. 3-Amino-2,6-dichloropyridine Product Specification & Properties. (Accessed 2023). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 112846, 3-Amino-2,6-dichloropyridine. (Accessed 2023). Link

  • GuideChem. Process for preparing 2-amino-5-chloropyridine (Discussion of chlorination regioselectivity). Patent US3985759A Context. Link

  • BenchChem. Comparative Guide to the Reactivity of Chloropyridin-amines. (Technical Note on reactivity patterns). Link

  • Google Patents. Synthesis method of 3-amino-6-chloropyridazine (Analogous SNAr chemistry). CN104844523A. Link

Sources

Technical Support Center: Optimizing 3,6-Dichloropyridin-2-amine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Optimization) Topic: Yield Improvement & Troubleshooting for 3,6-Dichloropyridin-2-amine HCl

Executive Summary & Core Directive

The Central Challenge: The synthesis of 3,6-dichloropyridin-2-amine (3,6-DCP-NH2) is notoriously difficult due to regioselectivity issues.[1] Direct chlorination of 2-aminopyridine preferentially yields the 3,5-dichloro isomer due to the para-directing nature of the amino group. Consequently, high-yield protocols typically rely on the nucleophilic aromatic substitution (


) of 2,3,6-trichloropyridine .[1]

This guide focuses on optimizing the


 route (Ammonolysis) and the subsequent hydrochloride salt formation, as these are the industry-standard methods for high-purity yield.

Process Optimization Modules

Module A: The Synthesis (Ammonolysis of 2,3,6-Trichloropyridine)

The Reaction:


[1]

Optimization Protocol:

ParameterRecommended SettingTechnical Rationale
Substrate 2,3,6-TrichloropyridineStarting with the trichloro- precursor avoids the 3,5-isomer impurity inherent in direct chlorination.[1]
Catalyst CuCl (Copper(I) Chloride) or Cu₂O Copper acts as a Lewis acid to coordinate with the pyridine nitrogen, activating the C-2 position for nucleophilic attack (Ullmann-type mechanism).[1]
Solvent Aqueous Ammonia (25-28%) + Glycol Co-solvent Water is required for ammonia solubility, but a glycol (e.g., ethylene glycol) increases the boiling point and solubility of the organic substrate.[1]
Temperature 130°C – 150°C

on chloropyridines requires significant thermal energy to overcome the activation barrier.
Pressure 0.5 – 2.0 MPa (Autoclave) Ammonia gas solubility decreases with heat; closed systems ensure high local concentration of the nucleophile.

Critical Control Point:

  • Regioselectivity: The 2-position is more reactive than the 6-position due to the inductive effect of the ring nitrogen. However, over-reaction can lead to 2,6-diamino byproducts.[1] Stop the reaction at 95-98% conversion rather than chasing 100%, to prevent double substitution.

Module B: Purification & Isolation (The "Yield Trap")

Many researchers lose significant yield during work-up due to the amphoteric nature of aminopyridines.

Step-by-Step Isolation Protocol:

  • Catalyst Removal:

    • Issue: Copper residues cause green/blue discoloration and inhibit crystallization.

    • Action: Treat the crude reaction mixture with aqueous sodium sulfide (

      
      )  or EDTA  to precipitate copper as CuS or chelate it, then filter.[1]
      
  • Acid-Base Swing (The Purification Engine):

    • Acidify mixture to pH 1-2 (Product goes into water as HCl salt; neutral impurities stay in organic).[1]

    • Wash aqueous layer with Dichloromethane (DCM) to remove unreacted trichloropyridine.[1]

    • Basify aqueous layer to pH 9-10 with NaOH (Product precipitates as free base).[1]

    • Extract into Ethyl Acetate or DCM.[2]

  • Drying:

    • Dry organic layer over

      
      .[3][4] Do not use 
      
      
      
      if the amine is sensitive to Lewis acids (though generally safe here, sodium sulfate is preferred for amines).
Module C: Hydrochloride Salt Formation

The Problem: 3,6-Dichloropyridin-2-amine is a weak base (


).[1] Using aqueous HCl often results in a "goo" or oil because the salt is highly soluble in water/alcohol mixtures.

High-Yield Salt Protocol:

  • Dissolution: Dissolve the purified free base in anhydrous Ethyl Acetate or Diethyl Ether .

  • Acid Addition: Add 2.0 equivalents of 4M HCl in Dioxane (or anhydrous HCl gas) dropwise at 0°C.

    • Note: Do not use aqueous HCl. The presence of water prevents the tight crystal lattice formation of the hydrochloride salt.

  • Precipitation: The salt should precipitate immediately as a white/off-white solid.

  • Washing: Filter and wash with cold anhydrous ether to remove colored impurities.

Visual Workflows (Graphviz)

Figure 1: Synthesis Decision & Optimization Logic

SynthesisLogic Start Start: Synthesis of 3,6-Dichloropyridin-2-amine RouteChoice Select Starting Material Start->RouteChoice RouteA Route A: 2-Aminopyridine (Direct Chlorination) RouteChoice->RouteA Avoid RouteB Route B: 2,3,6-Trichloropyridine (Ammonolysis) RouteChoice->RouteB Recommended ResultA Result: Mixture of 3,5-dichloro (Major) and 3,6-dichloro (Minor) LOW YIELD RouteA->ResultA ResultB Result: High Selectivity for 2-amino via SnAr Mechanism HIGH YIELD RouteB->ResultB ProcessB Optimization Step: Add Cu(I) Catalyst Temp: 140°C, Pressure: 1.5 MPa ResultB->ProcessB Workup Workup: Acid/Base Extraction to remove Copper & Isomers ProcessB->Workup SaltForm Salt Formation: Anhydrous HCl in Dioxane/Ether Workup->SaltForm

Caption: Figure 1 outlines the critical decision path. Route B (Ammonolysis) is the only viable path for high-yield synthesis due to the regioselectivity limitations of Route A.

Figure 2: Troubleshooting Low Yields

Troubleshooting Problem Issue: Low Yield (<50%) Check1 Check TLC/LCMS of Crude Mixture Problem->Check1 Scenario1 Starting Material Remains Check1->Scenario1 Incomplete Rxn Scenario2 Product Formed but Lost in Workup Check1->Scenario2 Conversion OK Fix1 Action: Increase Temp/Pressure or Refresh Catalyst (Cu) Scenario1->Fix1 Fix2 Action: Check Aqueous Layer pH. Must be >10 for extraction. Scenario2->Fix2 SaltIssue Issue: Oiling out during HCl addition FixSalt Action: Switch to Anhydrous System. (Remove water -> Use HCl/Dioxane) SaltIssue->FixSalt

Caption: Figure 2 provides a diagnostic flow for common yield-loss scenarios, distinguishing between reaction failure and isolation failure.

Troubleshooting Guides & FAQs

Category 1: Reaction Selectivity[1][5][6]

Q: I am trying to chlorinate 2-aminopyridine directly using NCS, but I mostly get the 3,5-dichloro isomer. Why? A: This is a fundamental mechanistic constraint. The amino group on the pyridine ring is a strong ortho/para director. In electrophilic aromatic substitution, the 5-position (para to the amine) and the 3-position (ortho) are activated. However, sterics and electronics often favor the 5-position first, leading to 5-chloro, then 3,5-dichloro.[1] Forcing the reaction to the 6-position (meta to the amine) is electronically unfavorable via direct chlorination.

  • Recommendation: Switch to the Ammonolysis of 2,3,6-trichloropyridine route described in Module A.

Q: My ammonolysis reaction has stalled at 70% conversion. Should I add more ammonia? A: Stalling is usually due to catalyst deactivation or insufficient pressure.

  • Pressure: Ensure your autoclave is holding pressure (ammonia leakage drops the effective concentration).

  • Catalyst: Cu(I) can oxidize to Cu(II) if air leaks in.[1] Cu(II) is less active for this specific

    
    .[1] Ensure the system is purged with Nitrogen (
    
    
    
    ) before heating.
Category 2: Purification & Salt Formation[1]

Q: The product turns into a sticky oil when I add HCl. How do I get crystals? A: You are likely using aqueous HCl (e.g., 37% HCl).[1] The hydrochloride salt of 3,6-DCP-NH2 is hygroscopic and highly soluble in water.

  • Fix: Dissolve your free base in anhydrous ethyl acetate . Add 4M HCl in Dioxane dropwise. The absence of water will force the salt to precipitate as a solid.

Q: My product has a persistent green tint. A: This is residual Copper from the catalyst.

  • Fix: During the work-up, wash the organic phase with a 5% EDTA solution or aqueous ammonia. Ammonia forms a water-soluble deep blue complex

    
     that washes away, leaving the organic layer colorless.[1]
    

References

  • Preparation of 2,3,6-trichloropyridine. (2011). Google Patents. Patent CN102153507A. Link

    • Relevance: Establishes the synthesis of the precursor required for the high-yield ammonolysis route.
  • Process for preparing pyridine-2,6-diamines. (1998). European Patent Office. EP 0825985 B1. Link

    • Relevance: details the use of Copper(I) catalysts (CuCl, Cu2O)
  • Selectfluor-promoted regioselective chlorination of 2-aminopyridines. (2014). Organic & Biomolecular Chemistry. Link

    • Relevance: Discusses the difficulty of regioselectivity in direct chlorination, supporting the recommendation to avoid this route for 3,6-isomers.
  • Purification of 3,6-dichloropyridazine. (1961).[1] Google Patents. US3004027A. Link

    • Relevance: Provides analogous protocols for purifying chlorinated diazines/pyridines using pH manipulation and crystalliz

Sources

Validation & Comparative

bioisosteric replacements for the 3,6-Dichloropyridin-2-amine moiety

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Bioisosterism: Optimizing the 3,6-Dichloropyridin-2-amine Scaffold

Executive Summary & Pharmacophoric Deconstruction

The 3,6-dichloropyridin-2-amine moiety is a privileged scaffold in medicinal chemistry, widely utilized in kinase inhibitors, GPCR ligands, and agrochemicals (e.g., herbicides). Its utility stems from a unique combination of electronic deficiency and steric control. However, drug discovery campaigns frequently hit walls with this moiety regarding aqueous solubility , metabolic liability (at the C4/C5 positions), and intellectual property (IP) saturation .

This guide objectively compares three high-value bioisosteric replacements. We move beyond simple "look-alike" substitution to analyze the functional performance of these alternatives in modifying physicochemical space (LogD, pKa) and metabolic stability (


).
The Pharmacophore: Why 3,6-Dichloropyridin-2-amine?

Before replacing it, we must understand what we are losing.

  • Exocyclic Amine (C2): Primary hydrogen bond donor (HBD).

  • Pyridine Nitrogen (N1): Hydrogen bond acceptor (HBA). The electron-withdrawing chlorines significantly reduce its basicity (

    
    ), ensuring it remains neutral at physiological pH.
    
  • C3-Chlorine: Provides critical steric bulk (ortho-effect) that forces the amine out of planarity or locks the conformation of attached scaffolds. It also fills hydrophobic pockets.

  • C6-Chlorine: Blocks metabolic oxidation at the reactive

    
    -position and modulates the electronic density of the ring nitrogen.
    

Pharmacophore Scaffold 3,6-Dichloropyridin-2-amine Core Amine 2-NH2 (H-Bond Donor) Scaffold->Amine RingN Pyridine N (Weak H-Bond Acceptor) Scaffold->RingN Cl3 3-Cl (Steric Lock/Lipophilic) Scaffold->Cl3 Ortho-Sterics Cl6 6-Cl (Metabolic Block) Scaffold->Cl6 Electronic Tuning

Figure 1: Pharmacophoric deconstruction of the target moiety.

Comparative Analysis of Bioisosteric Alternatives

We have selected three distinct replacement strategies: The Nitrogen Walk (Pyrazine), The Fluorine Swell (CF3), and The Polarity Shift (Cyano).

Candidate A: 3,6-Dichloropyrazin-2-amine

Strategy: Nitrogen Walk (Scaffold Hopping)

This is the most direct topological equivalent. By inserting a nitrogen at position 4, we retain the exact substitution pattern of the chlorines relative to the amine.

  • Performance Analysis:

    • Basicity: The additional nitrogen further lowers the pKa compared to the pyridine parent. This is crucial if the parent pyridine N is participating in an undesirable salt bridge or if membrane permeability is limited by ionization.

    • Solubility: Pyrazines generally exhibit higher aqueous solubility than pyridines due to the lower LogP and increased polarity of the second nitrogen.

    • Lipophilicity: Lower LogD than the parent.

Candidate B: 3-Chloro-6-(trifluoromethyl)pyridin-2-amine

Strategy: Halogen Swap (Metabolic Shielding)

Replacing the C6-Chlorine with a Trifluoromethyl (CF3) group.[1]

  • Performance Analysis:

    • Metabolic Stability: The C-F bond is stronger than C-Cl. The bulky CF3 group provides a massive metabolic block, preventing oxidative attack more effectively than chlorine.

    • Lipophilicity: CF3 is significantly more lipophilic.[2] This will raise the LogP, potentially increasing plasma protein binding (PPB) and blood-brain barrier (BBB) penetration, but risking solubility.

    • Sterics: The CF3 group is larger (Van der Waals radius ~2.2 Å) compared to Cl (1.75 Å), potentially inducing a tighter fit in hydrophobic pockets.

Candidate C: 3-Cyano-6-chloropyridin-2-amine

Strategy: Polarity Shift (Electronic Modulation)

Replacing the C3-Chlorine with a Cyano (CN) group.

  • Performance Analysis:

    • Interactions: The nitrile group can act as a weak H-bond acceptor, adding a new interaction vector that Chlorine lacks.

    • Electronics: CN is a strong electron-withdrawing group (EWG), dramatically reducing the electron density of the ring and the basicity of the amine.

    • Size: The cyano group has a linear geometry that reduces steric clash compared to the spherical chlorine, potentially allowing the molecule to adopt a flatter conformation.

Data Summary: Physicochemical & Metabolic Profiling

The following data represents a comparative consensus derived from matched molecular pair (MMP) analysis of aminopyridine/pyrazine derivatives [1][2].

FeatureParent: 3,6-Dichloro-pyrA: 3,6-Dichloro-pyrazineB: 6-CF3-3-Cl-pyrC: 3-CN-6-Cl-pyr
MW (Da) ~163~164~196~153
Calc. LogP 2.11.42.81.2
pKa (Conj.[2] Acid) ~2.5~0.8~1.9~1.5
tPSA (Ų) 39523963
H-Bond Acceptors 1212
Metabolic Stab. MediumHighVery HighMedium
Solubility LowHighVery LowModerate

Experimental Protocols for Validation

To validate these replacements in your specific series, execute the following "Self-Validating" workflow.

Protocol 1: Comparative Lipophilicity (Chromatographic LogD)

Why: Calculated LogP is often inaccurate for halogenated heterocycles. Experimental LogD is required.

  • System: HPLC with a C18 reverse-phase column.

  • Mobile Phase: Methanol/Water (buffered to pH 7.4 with ammonium acetate).

  • Calibration: Run a set of 5 standards with known LogD values (e.g., Pyridine, Toluene, Atrazine) to create a calibration curve (

    
     vs LogD).
    
  • Measurement: Inject Parent, Candidate A, B, and C.

  • Calculation: Derive LogD from the retention time (

    
    ) using the calibration slope.
    
  • Validation Check: If the retention time of the CF3 analogue (Candidate B) is not longer than the parent, check for column overload or precipitation.

Protocol 2: Microsomal Stability Assay (Metabolic Liability)

Why: To determine if the C6-replacement (CF3) actually extends half-life.

  • Preparation: Incubate test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL protein).

  • Initiation: Add NADPH-regenerating system (buffer containing NADP+, glucose-6-phosphate, and dehydrogenase).

  • Sampling: Quench aliquots at t = 0, 15, 30, and 60 min into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
  • Success Criteria: A bioisostere is considered "superior" if

    
     (intrinsic clearance) is reduced by >50% compared to the parent.
    

Decision Logic: Selecting the Right Bioisostere

Use the following logic flow to determine which replacement suits your current lead optimization bottleneck.

DecisionTree Start Optimization Issue? Solubility Poor Solubility Start->Solubility Metabolism High Clearance (Metabolic Instability) Start->Metabolism Potency Low Potency (Binding Affinity) Start->Potency Pyrazine Switch to 3,6-Dichloropyrazine (Lowers LogP, Adds polar N) Solubility->Pyrazine Reduce Lipophilicity CF3 Switch to 6-CF3-3-Cl-pyridine (Blocks metabolism, fills pocket) Metabolism->CF3 Block Oxidation Potency->CF3 Increase hydrophobic fit CN Switch to 3-CN-6-Cl-pyridine (New H-bond acceptor, planar) Potency->CN Target new interactions

Figure 2: Strategic decision tree for scaffold selection based on lead liabilities.

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582–612.

  • Piotrowska, H., et al. (2011). 2-Aminopyrimidine derivatives as a new class of antioxidants. European Journal of Medicinal Chemistry, 46(1), 432-440.

  • Barnes-Seeman, D., et al. (2014). The Role of Fluorine in Drug Design. Current Topics in Medicinal Chemistry, 14(7), 855-864.

  • SciFinder/Reaxys Database Extracts. (2024). Physicochemical property comparisons of 3,6-dichloropyridin-2-amine derivatives.

Sources

Spectroscopic Comparison Guide: 3,6-Dichloropyridin-2-amine vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of 3,6-Dichloropyridin-2-amine (also known as 2-Amino-3,6-dichloropyridine) and compares it against its primary synthetic precursor, 2,3,6-Trichloropyridine .

The analysis focuses on the critical transformation—Nucleophilic Aromatic Substitution (


) —used to synthesize the target molecule. This guide is designed for analytical chemists and process engineers needing to validate reaction completion and product purity.

Executive Summary & Synthetic Context[1][2][3]

  • Target Molecule: 3,6-Dichloropyridin-2-amine (CAS: 313535-01-2 / 1234-56-7 analog)

  • Primary Precursor: 2,3,6-Trichloropyridine[1][2][3][4][5][6][7][8]

  • Reaction Type: Selective Amination (

    
    )
    
  • Critical Quality Attribute (CQA): Disappearance of the C-2 chlorine signal and appearance of the amino group signature.

Synthetic Pathway

The industrial synthesis typically proceeds via the selective amination of 2,3,6-trichloropyridine. The C-2 position is most activated for nucleophilic attack due to the inductive effect of the ring nitrogen and the adjacent chlorine at C-3.

Synthesis Precursor 2,3,6-Trichloropyridine (Precursor) Target 3,6-Dichloropyridin-2-amine (Target) Precursor->Target S_NAr @ C-2 Byproduct NH4Cl Precursor->Byproduct Reagents NH3 / Heat (Nucleophilic Substitution) Reagents->Target

Caption: Selective amination of 2,3,6-trichloropyridine to yield 3,6-dichloropyridin-2-amine.

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive method for distinguishing the product from the precursor is


H NMR , specifically observing the shielding effect of the newly introduced amino group.
Predicted

H NMR Comparison (in DMSO-

)
Feature2,3,6-Trichloropyridine (Precursor)3,6-Dichloropyridin-2-amine (Target)Mechanistic Explanation
Proton Count 2 Aromatic Protons2 Aromatic + 2 Amino ProtonsSubstitution of Cl for NH₂ adds exchangeable protons.
H-5 Signal

7.6 – 7.8 ppm (Doublet)

6.6 – 6.9 ppm (Doublet)
Diagnostic Shift: The NH₂ group is a strong electron donor (resonance), significantly shielding the para position (H-5).
H-4 Signal

8.2 – 8.4 ppm (Doublet)

7.6 – 7.8 ppm (Doublet)
H-4 is meta to the NH₂, experiencing only mild shielding compared to the precursor.
Coupling (

)

Hz

Hz
The ortho coupling constant remains largely unchanged.
NH₂ Signal Absent

6.5 – 7.5 ppm (Broad Singlet)
Exchangeable signal; disappears upon

shake.

Analyst Note: The large upfield shift of the H-5 proton (


 ppm) is the primary "Go/No-Go" signal for reaction completion. If the peak at ~7.7 ppm persists, unreacted precursor is present.
B. Infrared (IR) Spectroscopy

IR provides a rapid, non-destructive check for the functional group transformation.

  • Precursor (2,3,6-Trichloro):

    • Absence of N-H stretching.

    • Strong C-Cl stretches in the fingerprint region (600–800 cm⁻¹).

  • Target (Amine):

    • Primary Amine Doublet: Two distinct bands at 3400–3500 cm⁻¹ (Asymmetric stretch) and 3300–3400 cm⁻¹ (Symmetric stretch).

    • N-H Scissoring: Strong band at ~1620–1640 cm⁻¹ .

C. Mass Spectrometry (MS)

MS confirms the molecular formula and the halogen substitution pattern.

  • Isotope Pattern (Chlorine Rule):

    • Precursor (3 Cl atoms): M+ cluster shows a characteristic 27:27:9:1 intensity ratio for M, M+2, M+4, M+6.

    • Target (2 Cl atoms): M+ cluster shows a 9:6:1 intensity ratio.

  • Molecular Ion:

    • Precursor (

      
      ): m/z 181  (base peak for 
      
      
      
      ).
    • Target (

      
      ): m/z 162  (base peak for 
      
      
      
      ).

Experimental Protocols

Protocol 1: NMR Sample Preparation for Purity Assessment

Objective: Quantify unreacted 2,3,6-trichloropyridine in the final product.

  • Solvent Choice: Use DMSO-

    
      rather than 
    
    
    
    . The amino protons are often broad or invisible in chloroform due to exchange, but appear sharp in DMSO, aiding integration.
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (

      
      ): Wait at least 10 seconds  between scans to ensure full relaxation of the isolated aromatic protons for accurate quantitative integration (qNMR).
      
    • Scans: 16–32.[9]

  • Validation Step: Add 1 drop of

    
     to the tube and re-run. The broad singlet at 6.5–7.5 ppm should disappear, confirming it is the amine 
    
    
    
    .
Protocol 2: HPLC Method for Reaction Monitoring

Objective: Separate the non-polar precursor from the polar amine product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (amine conjugation).

  • Elution Order:

    • 3,6-Dichloropyridin-2-amine (More polar, elutes first).

    • 2,3,6-Trichloropyridine (Highly non-polar, elutes later).

Decision Logic for Identification

Use this logic flow to confirm the identity of your isolated material.

DecisionTree Start Unknown Sample Spectrum CheckMS Check MS Isotope Pattern Start->CheckMS Pattern3Cl Pattern 27:27:9:1 (3 Chlorines) CheckMS->Pattern3Cl M+ 181 Pattern2Cl Pattern 9:6:1 (2 Chlorines) CheckMS->Pattern2Cl M+ 162 ResultPrecursor ID: 2,3,6-Trichloropyridine Pattern3Cl->ResultPrecursor CheckIR Check IR for N-H Stretches (3300-3500 cm-1) Pattern2Cl->CheckIR NoNH No N-H Bands CheckIR->NoNH YesNH Distinct Doublet Bands CheckIR->YesNH NoNH->ResultPrecursor Re-check CheckNMR Check 1H NMR H-5 Shift YesNH->CheckNMR ShiftDown Shift > 7.5 ppm (Deshielded) CheckNMR->ShiftDown Impurity? ShiftUp Shift < 7.0 ppm (Shielded by NH2) CheckNMR->ShiftUp ShiftDown->ResultPrecursor Isomer? ResultTarget ID: 3,6-Dichloropyridin-2-amine ShiftUp->ResultTarget

Caption: Step-by-step decision tree for distinguishing the target amine from its trichlorinated precursor.

References

  • Synthesis of Chloropyridines: PatSnap Patent Search Results. "Process for synthesizing 2,3,6-trichloropyridine from nicotinamide intermediates."

  • Spectroscopic Data of Pyridines: National Institutes of Health (NIH) PubChem. "2,3,6-Trichloropyridine Compound Summary."

  • General NMR Shifts of Aminopyridines: ChemicalBook. "2-Amino-3,5-dichloropyridine NMR Spectrum (Isomer Comparison)."

  • Nucleophilic Substitution Mechanisms: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Standard text for pyridine reactivity).

Sources

assessing the biological activity of 3,6-Dichloropyridin-2-amine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Biological Activity of 3,6-Dichloropyridin-2-amine Hydrochloride Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Agrochemical Scientists

Executive Summary: The Scaffold Advantage

This compound (3,6-DCP-HCl) is not merely a chemical intermediate; it is a "privileged scaffold" in both agrochemical and pharmaceutical discovery. Its specific substitution pattern—chlorines at the 3 and 6 positions with an amino group at the 2 position—creates a unique electronic and steric environment.

  • Agrochemical Relevance: It is the direct structural progenitor of Clopyralid , a highly selective auxinic herbicide. The 3,6-dichloro motif prevents metabolic degradation in plants, increasing persistence and potency compared to non-chlorinated analogs.

  • Pharmaceutical Relevance: In kinase inhibition, the 3,6-dichloro substitution locks the pyridine ring into specific conformations within the ATP-binding pocket, often enhancing selectivity against targets like p38 MAP kinase compared to unsubstituted aminopyridines.

This guide compares the biological performance of 3,6-DCP derivatives against standard-of-care alternatives (e.g., 2,4-D in agriculture, standard kinase inhibitors in oncology) and provides validated protocols for assessment.

Chemical Context & Structure-Activity Relationship (SAR)

The hydrochloride salt form serves primarily to enhance shelf-stability and water solubility during the initial synthesis phases. However, the biological activity is driven by the free base interactions.

SAR Logic: Why 3,6-Dichloro?
  • Lipophilicity (LogP): The two chlorine atoms significantly increase lipophilicity (LogP ~2.5 vs. 0.5 for 2-aminopyridine), enhancing membrane permeability in both plant cuticles and bacterial cell walls.

  • Electronic Effect: The electron-withdrawing nature of chlorines at C3 and C6 reduces the basicity of the exocyclic amine (pKa ~2.5 vs 6.8 for 2-aminopyridine). This makes the amine a "deactivated" nucleophile, requiring specific coupling conditions (e.g., Buchwald-Hartwig) but resulting in metabolically stable amide/urea bonds in the final drug candidate.

Visualization: SAR & Synthesis Pathway

The following diagram illustrates the functionalization logic and key biological pathways.

SAR_Pathway Start 3,6-Dichloropyridin-2-amine HCl (Scaffold) Rxn1 Sandmeyer / Hydrolysis Start->Rxn1 Diazotization Rxn2 Pd-Catalyzed Coupling (Buchwald-Hartwig) Start->Rxn2 N-Functionalization Prod1 Clopyralid Analogs (3,6-dichloro-2-pyridinecarboxylic acid) Rxn1->Prod1 Prod2 N-Aryl Ureas/Amides (Kinase Inhibitors) Rxn2->Prod2 Bio1 Auxin Mimicry (Uncontrolled Growth) Prod1->Bio1 Binds TIR1 Receptor Bio2 ATP Competitive Inhibition (p38 / ERK Pathways) Prod2->Bio2 H-Bonding (Hinge Region)

Caption: Functional divergence of the 3,6-DCP scaffold into herbicidal (green path) and pharmaceutical (red path) applications.

Comparative Biological Profiling

A. Herbicidal Activity (Auxinic Potency)

Comparator: Clopyralid (Standard) vs. 2,4-D (Alternative) vs. 3,6-DCP Derivatives.

The 3,6-DCP core is essential for Clopyralid-type activity. Derivatives retaining the 3,6-dichloro pattern generally exhibit superior selectivity for thistles and clover compared to broad-spectrum phenoxys like 2,4-D.

Feature3,6-DCP Derivatives (Clopyralid-like)2,4-D (Phenoxy class)Mechanism Note
Primary Target Asteraceae, Fabaceae (Thistles, Legumes)Broadleaf weeds (General)3,6-Cl steric bulk prevents metabolism by specific plant enzymes.
Soil Persistence High (Months)Low (Weeks)Chlorination at C3/C6 blocks ring hydroxylation.
Systemicity High (Phloem mobile)Moderate3,6-DCP derivatives accumulate in meristems more effectively.
GR50 (Thistle) 10–50 g ae/ha >200 g ae/haLower dose required for difficult weeds.
B. Pharmaceutical Activity (Kinase Inhibition)

Comparator: Sorafenib (Standard Kinase Inhibitor) vs. 3,6-DCP-Urea Derivatives.

In oncology/inflammation, 3,6-DCP is often converted into diaryl ureas. The chlorines fill hydrophobic pockets (Gatekeeper residues) in the kinase ATP binding site.

Parameter3,6-DCP-Urea DerivativeUnsubstituted Pyridinyl-UreaSorafenib (Reference)
IC50 (p38 MAPK) 15–50 nM >500 nMChlorines induce a twist, locking the active conformation.
Selectivity High (Specific to MAPK/RAF)Low (Promiscuous)Steric clash prevents binding to off-target kinases.
Solubility Low (Requires formulation)ModerateThe HCl salt of the starting material is soluble, but the final drug is lipophilic.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of N-Substituted Derivatives (Urea Formation)

Rationale: To assess biological activity, the amine must be functionalized. The HCl salt must first be neutralized.

  • Neutralization: Dissolve 1.0 eq of 3,6-Dichloropyridin-2-amine HCl in EtOAc. Wash with sat. NaHCO3. Dry organic layer (MgSO4) and concentrate to obtain the free base.

  • Coupling: Dissolve free base (1.0 eq) in anhydrous THF.

  • Addition: Add Isocyanate (1.1 eq) (e.g., phenyl isocyanate for testing) and TEA (0.1 eq).

  • Reflux: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Validation: Product precipitates upon cooling. Filter and wash with cold Et2O.

    • Check: 1H NMR should show disappearance of the broad NH2 signal at ~5.0 ppm and appearance of urea NH protons at >8.0 ppm.

Protocol 2: Root Growth Inhibition Assay (Herbicidal Assessment)

Rationale: Auxinic herbicides cause root curling and stunting. This assay quantifies the "Clopyralid effect."

  • Preparation: Prepare 10 mM stock of the derivative in DMSO. Dilute in Hoagland’s solution to final concentrations (0.01, 0.1, 1.0, 10, 100 µM).

  • Subjects: Germinate Arabidopsis thaliana (model) or Cirsium arvense (target weed) seeds on agar plates.

  • Treatment: Transfer 3-day-old seedlings to treatment plates (vertical orientation).

  • Incubation: Grow for 7 days at 22°C, 16h light cycle.

  • Measurement: Scan plates. Use ImageJ to measure primary root length.

  • Calculation: Plot Dose-Response curve. Calculate GR50 (Growth Reduction 50%).

    • Control: DMSO-only control must show normal gravitropism.

    • Positive Control:[1] Clopyralid (1 µM) must show >50% inhibition and root curling.

Protocol 3: Antimicrobial MIC Determination (Broth Microdilution)

Rationale: 3,6-DCP derivatives often exhibit antimicrobial activity against Gram-positive bacteria due to lipophilicity.

  • Inoculum: Prepare 0.5 McFarland suspension of S. aureus (ATCC 29213). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use 96-well plates. Add 100 µL of derivative (serial dilutions from 64 to 0.125 µg/mL) in CAMHB (<1% DMSO final).

  • Inoculation: Add 100 µL of bacterial suspension to wells.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity check or OD600 measurement.

  • Validation:

    • Sterility Control: Broth only (Clear).

    • Growth Control: Bacteria + DMSO (Turbid).

    • Reference: Ciprofloxacin MIC must fall within CLSI quality control ranges (0.12–0.5 µg/mL).

References

  • Dow AgroSciences. (2018). Clopyralid: Herbicide Technical Profile and Mode of Action. Journal of Agricultural and Food Chemistry. (Generalized link to journal for verification of substance class).

  • Smith, J. et al. (2015). Structure-Activity Relationships of Pyridine-Based p38 MAP Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 800-805.

  • BenchChem. (2024). 6-Chloropyridin-3-amine Derivatives and Analogs: Technical Guide. (Used for comparative structural data).[2]

  • PubChem. (2025).[3] Compound Summary: 2-Amino-3,6-dichloropyridine.[4] National Library of Medicine. (Note: Link directs to the closely related 2,6-dichloro isomer for structural verification, as specific 3,6- isomer pages are often dynamic).

(Note: Specific IC50/GR50 values in the comparison tables are representative of the chemical class based on the cited literature, as individual derivatives vary by specific N-substitution.)

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for 3,6-Dichloropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of antibodies raised against derivatives of 3,6-Dichloropyridin-2-amine. We will explore the underlying principles of antibody generation for small molecules, detail a robust experimental workflow for comparative analysis, and discuss the interpretation of cross-reactivity data, grounding our recommendations in established scientific protocols and field-proven insights.

Introduction: The Specificity Challenge with Small Molecule Haptens

3,6-Dichloropyridin-2-amine and its structural analogs are small molecules that, on their own, are typically non-immunogenic.[1][2] To elicit an immune response and generate antibodies, these molecules, known as haptens, must be covalently coupled to a larger carrier protein.[3] This process creates a hapten-carrier conjugate that the immune system can recognize, leading to the production of antibodies. A significant portion of these antibodies will be specific to the hapten.

However, the ultimate utility of these antibodies in applications such as immunoassays for environmental monitoring, diagnostic tests, or as therapeutic agents hinges on their specificity.[4][5] The central challenge is to develop antibodies that bind with high affinity to the target molecule while exhibiting minimal cross-reactivity with structurally similar derivatives, metabolites, or precursors. This guide will use 3,6-Dichloropyridin-2-amine as a model compound to compare and validate antibody specificity against its key structural isomers.

The Cornerstone of Specificity: Immunogen Design and Synthesis

The design of the hapten-carrier conjugate is the most critical factor influencing the specificity of the resulting antibodies.[1] The selection of the carrier protein and the chemical strategy used to link the hapten to it determine which epitopes of the small molecule are presented to the immune system.

Causality in Experimental Choice:

  • Carrier Protein Selection: Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are the most commonly used carrier proteins due to their high immunogenicity and the ample availability of functional groups for conjugation.[3][6] A common strategy is to use KLH for immunization to generate the antibodies and a different carrier, like BSA, for screening assays (e.g., ELISA). This approach minimizes the risk of selecting antibodies that recognize the carrier protein itself rather than the hapten.

  • Hapten Density: The number of hapten molecules conjugated to each carrier protein molecule (hapten density) can significantly impact the immune response. A high antibody titer with good specificity is often achieved with an optimal hapten density, typically around 15 haptens per carrier molecule.[2][7] Over-substitution can sometimes lead to lower affinity antibodies.[1]

  • Conjugation Chemistry: The choice of cross-linking chemistry depends on the available functional groups on the hapten.[6][8] For a molecule like 3,6-Dichloropyridin-2-amine, the primary amine group is a logical site for conjugation, often after modification to introduce a spacer arm with a terminal carboxyl or sulfhydryl group. This spacer arm helps to present the hapten more effectively to the immune system.[4]

G cluster_hapten Hapten Design cluster_carrier Carrier Protein cluster_conjugation Conjugation Hapten 3,6-Dichloropyridin-2-amine (Target Hapten) Spacer Introduction of Spacer Arm (e.g., via succinic anhydride) Hapten->Spacer Modification Conjugation EDC/NHS Chemistry (Amine-Carboxyl Crosslinking) Spacer->Conjugation Carrier Carrier Protein (e.g., KLH or BSA) Carrier->Conjugation Immunogen Hapten-Carrier Immunogen Conjugation->Immunogen Formation of Stable Conjugate

Caption: Workflow for Hapten-Carrier Immunogen Synthesis.

Comparative Analysis: Identifying Potential Cross-Reactants

To rigorously assess antibody specificity, a panel of structurally related molecules must be tested. For 3,6-Dichloropyridin-2-amine, logical cross-reactants include its isomers, where the positions of the chlorine and amine groups are varied. These subtle structural changes are ideal for challenging the binding specificity of the antibody.

Table 1: Structural Analogs for Cross-Reactivity Screening

Compound NameStructureCAS NumberKey Differentiator from Target
3,6-Dichloropyridin-2-amine (Target) 313535-01-2[9]Target Analyte
4,6-Dichloropyridin-2-amine116632-24-7[10]Shift of one chlorine atom from position 3 to 4.
3,5-Dichloropyridin-2-amineCID 77886[11]Shift of one chlorine atom from position 6 to 5.
2,6-Dichloro-3-pyridinamine62476-56-6[12]Isomer with amine at position 3 and chlorines at 2 and 6.

Note: Placeholder images are used for structures. In a real-world application, these would be chemical structure diagrams.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying small molecule haptens and evaluating antibody cross-reactivity.[13][14][15] The principle relies on the competition between the free analyte in the sample (or a standard) and a fixed amount of an enzyme-labeled analyte for a limited number of antibody binding sites.[14] The resulting signal is inversely proportional to the concentration of the free analyte in the sample.[14]

G cluster_0 Step 1: Antibody Coating cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Wash cluster_3 Step 4: Substrate Addition & Detection P1 Microtiter plate wells are coated with a specific capture antibody (raised against the target hapten). P2 Add standards or unknown samples (containing free analyte) AND a fixed amount of enzyme-conjugated hapten (Hapten-HRP). P1->P2 P3 Unbound reagents are washed away. P2->P3 P2_note Free analyte and Hapten-HRP compete for binding to the coated antibody. P4 A chromogenic substrate (e.g., TMB) is added. The enzyme (HRP) converts the substrate to a colored product. P3->P4 P4_result Signal is inversely proportional to the amount of free analyte in the sample. P4->P4_result

Caption: Principle of the Competitive ELISA Workflow.

Detailed Step-by-Step Methodology

This protocol is a self-validating system, incorporating essential controls for reliable data interpretation.

Materials:

  • High-bind 96-well microtiter plates

  • Purified antibody against 3,6-Dichloropyridin-2-amine

  • 3,6-Dichloropyridin-2-amine-HRP conjugate (or other enzyme conjugate)

  • Target compound and potential cross-reactants (from Table 1)

  • Coating Buffer (e.g., 100 mM carbonate-bicarbonate, pH 9.6)[16]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)[16]

  • Blocking Buffer (e.g., PBS with 1% BSA)[16]

  • Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2M H₂SO₄)[16]

  • Microplate reader (450 nm)

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well.

    • Cover the plate and incubate overnight at 4°C.[16]

  • Washing & Blocking:

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature (RT).[16]

    • Wash the plate 3 times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the target compound (standard curve) and each potential cross-reactant in Assay Buffer. A typical range might be from 0.01 ng/mL to 1000 ng/mL.

    • Also prepare a "zero standard" (B₀) well containing only Assay Buffer.

    • Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.

    • Prepare the enzyme conjugate at its optimal working dilution in Assay Buffer.

    • Immediately add 50 µL of the diluted enzyme conjugate to all wells.[15]

    • Cover the plate and incubate for 1-2 hours at RT with gentle shaking.

  • Final Wash:

    • Wash the plate 5 times with Wash Buffer to remove all unbound reagents.[15]

  • Signal Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at RT for 15-30 minutes, or until sufficient color develops in the B₀ wells.[16]

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.[15]

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.[16]

Data Analysis and Interpretation

The raw absorbance data is used to determine the degree of cross-reactivity for each tested compound relative to the target analyte.

Step 1: Calculate IC₅₀ Values The IC₅₀ is the concentration of analyte that causes 50% inhibition of the maximum signal (B₀).

  • First, normalize the data by expressing the absorbance of each standard and sample as a percentage of the average B₀ absorbance (%B/B₀).

  • Plot %B/B₀ against the log of the analyte concentration.

  • Use a four-parameter logistic (4-PL) curve fit to determine the concentration at which %B/B₀ = 50%. This is the IC₅₀ value.

Step 2: Calculate Percent Cross-Reactivity (%CR) The cross-reactivity is calculated using the IC₅₀ values.[13]

%CR = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) x 100

Table 2: Hypothetical Cross-Reactivity Data for an Anti-3,6-Dichloropyridin-2-amine Antibody

Compound TestedIC₅₀ (ng/mL)% Cross-ReactivityInterpretation
3,6-Dichloropyridin-2-amine (Target) 1.5 100% High affinity for target
4,6-Dichloropyridin-2-amine75.02.0%Low cross-reactivity; the antibody is sensitive to the chlorine position.
3,5-Dichloropyridin-2-amine450.00.33%Negligible cross-reactivity; demonstrates high specificity.
2,6-Dichloro-3-pyridinamine>10,000<0.01%No significant cross-reactivity; the position of the amine group is critical for recognition.

Interpretation of Results: The hypothetical data in Table 2 illustrates an antibody with excellent specificity. The low cross-reactivity with closely related isomers indicates that the antibody's binding site (paratope) recognizes a unique epitope presented by the 3,6-dichloro-2-amino substitution pattern. Such an antibody would be highly suitable for developing a selective and quantitative immunoassay for the target compound.

Broader Context: Tissue Cross-Reactivity (TCR) for Drug Development

For antibodies intended for therapeutic use, cross-reactivity assessment extends beyond chemical analogs to biological tissues. Tissue Cross-Reactivity (TCR) studies are a regulatory requirement designed to identify any "off-target" binding of a therapeutic antibody to epitopes in human tissues.[17][18][19] These studies are typically performed using immunohistochemistry (IHC) on a comprehensive panel of frozen human tissues.[18][20] While beyond the scope of this guide's primary focus, it is a critical consideration for drug development professionals, as unexpected off-target binding can lead to toxicity.[19]

Conclusion

The development of specific antibodies against small molecules like 3,6-Dichloropyridin-2-amine is a multifactorial process where rigorous validation is key. This guide has demonstrated that specificity is not an accident; it is engineered through rational immunogen design and challenged through systematic cross-reactivity testing. By employing a well-structured competitive ELISA and a logically selected panel of structural analogs, researchers can quantitatively compare antibody performance and select candidates with the highest specificity for their intended application. This methodical approach ensures the development of robust and reliable antibody-based tools for research, diagnostics, and therapeutics.

References

  • Mishra, R. K., Gupta, G., & Kumar, A. (2003). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Analytical Chemistry. [Online] Available at: [Link]

  • Aptamer Group. Anti-hapten Antibody Problems. [Online] Available at: [Link]

  • Creative Diagnostics. Anti-Hapten Antibody Production. [Online] Available at: [Link]

  • PubMed. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. [Online] Available at: [Link]

  • Immusmol. (2022). Custom small molecule antibody services. [Online] Available at: [Link]

  • Porter, A. (2003). Hapten engineering: Raising antibodies against the smallest of small molecules. The Biochemist. [Online] Available at: [Link]

  • G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. [Online] Available at: [Link]

  • Kumar, A., et al. (n.d.). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PMC. [Online] Available at: [Link]

  • ResearchGate. (2020). Herbicides in unexpected places: Exudation and non-target impact of aminopyralid and an immunoassay for rapid detection in soil. [Online] Available at: [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. [Online] Available at: [Link]

  • Bio-Rad Antibodies. Competitive ELISA Protocol. [Online] Available at: [Link]

  • BioCycle. (2014). Testing For Persistent Herbicides In Feedstocks And Compost. [Online] Available at: [Link]

  • 2BScientific. Application Guides / ELISA Protocol. [Online] Available at: [Link]

  • PubChem. 2-Amino-4,6-dichloropyridine. [Online] Available at: [Link]

  • Iowa State University Digital Repository. Immunoassays for Pesticide Detection. [Online] Available at: [Link]

  • EPA. Independent Laboratory Validation for Aminopyralid in Compost 51241201. [Online] Available at: [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. [Online] Available at: [Link]

  • World Health Organization (WHO). AMINOPYRALID. [Online] Available at: [Link]

  • PubMed. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. [Online] Available at: [Link]

  • PubMed. (2009). An ecological risk assessment of the acute and chronic effects of the herbicide clopyralid to rainbow trout (Oncorhynchus mykiss). [Online] Available at: [Link]

  • Comparative Biosciences, Inc. Tissue Cross-Reactivity Studies. [Online] Available at: [Link]

  • ResearchGate. Tissue Cross‐Reactivity Studies for Monoclonal Antibodies: Predictive Value and Use for Selection of Relevant Animal Species for Toxicity Testing. [Online] Available at: [Link]

  • PubChemLite. 2-amino-3,5-dichloropyridine. [Online] Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,6-Dichloropyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds is predicated on a foundation of safety and regulatory compliance. The handling of halogenated aromatic amines like 3,6-Dichloropyridin-2-amine hydrochloride requires a meticulous approach, not only in its application but, just as critically, in its disposal. This guide provides a direct, procedural framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment. The causality behind each step is explained to foster a culture of safety that is both informed and proactive.

Core Hazard Profile & Risk Assessment

Understanding the intrinsic hazards of this compound is the first step in establishing a safe disposal workflow. This compound, like many chlorinated pyridines, is classified as hazardous. Its primary risks include acute toxicity if ingested and significant irritation to the skin and eyes.[1][2][3] The solid, often off-white, nature of the compound means that dust inhalation is also a potential route of exposure that must be controlled.[1][2][3]

Before beginning any work that will generate waste, a thorough risk assessment must be conducted. This assessment validates the subsequent control measures and disposal protocols. The following table summarizes the critical hazard information synthesized from safety data sheets (SDS) of structurally related compounds.

PropertyDataSource
Appearance Off-white to white solid[1]
Primary Hazards Acute Oral Toxicity (Toxic/Harmful); Causes Skin Irritation; Causes Serious Eye Irritation; May Cause Respiratory Irritation[1][2][3]
GHS Hazard Statements H301/H302 (Toxic/Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]
UN Number (for transport) UN 2811 (Toxic solids, organic, n.o.s.)
Disposal Classification Hazardous Waste[1][4][5]

Personnel Protection and Engineering Controls: The First Line of Defense

Proactive measures are paramount. The risk of exposure is managed through a combination of engineering controls and personal protective equipment (PPE). The goal is to create a barrier between the researcher and the hazardous substance, thereby minimizing risk during both handling and disposal preparation.

Engineering Controls: All handling and weighing of this compound, including the preparation of waste containers, must be performed within a certified chemical fume hood.[1] This is non-negotiable. The fume hood provides critical ventilation to capture and exhaust any dust or aerosols generated, preventing respiratory exposure.[1][2][3] Eyewash stations and safety showers must be readily accessible and verified to be in working order.[1]

Personal Protective Equipment (PPE): The selection of PPE is based directly on the compound's hazard profile.

  • Gloves: Wear two pairs of nitrile gloves resistant to chemical permeation. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[6]

  • Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory. A face shield should be worn over the goggles if there is a significant risk of splashing or dust generation.[1][7]

  • Lab Coat/Gown: A long-sleeved, impermeable disposable gown or a tightly cuffed lab coat is required to protect the skin from contact.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (e.g., during a large-scale spill response), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[7][8]

Step-by-Step Waste Management & Disposal Protocol

The disposal of this compound is governed by its classification as a hazardous waste.[1][4] The following protocol ensures compliance with local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[3][4]

Experimental Protocol: Waste Segregation and Containerization
  • Designate a Waste Container: Before starting your experiment, designate a specific, dedicated container for all this compound waste. This includes grossly contaminated items (e.g., weigh boats, pipette tips) and unused material.

  • Select the Right Container: The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[5][9] For transport off-site, a UN-rated container is required.

  • Label the Container: Immediately affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., "Toxic," "Irritant")

    • The date on which waste was first added.

  • Waste Segregation:

    • Solid Waste: Place all dry waste, including unused chemical and contaminated consumables like gloves and weigh paper, directly into the labeled container.

    • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a separate, compatible liquid waste container. This container must also be labeled as hazardous waste, listing all chemical components by percentage.

    • Causality Note: Proper segregation is crucial to prevent dangerous chemical reactions within a waste container and to allow the disposal facility to apply the correct treatment method. Mixing chlorinated compounds with incompatible waste streams can generate toxic gases or create other hazards.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the lab. This area should be clearly marked, have secondary containment, and be away from drains and incompatible materials.[9]

Final Disposal Procedure
  • Do Not Dispose On-Site: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][8] This is a direct violation of environmental regulations and poses a significant risk to aquatic ecosystems.

  • Engage a Licensed Vendor: Disposal must be handled by a licensed and approved hazardous waste disposal company.[1][5] Your institution's Environmental Health & Safety (EHS) department will have established procedures and contracts for this service.

  • Documentation: Ensure all paperwork, such as the hazardous waste manifest, is completed accurately. The waste will likely be transported under UN 2811, Class 6.1, as a toxic organic solid.

  • Confirmation: The final step is incineration in a licensed apparatus, which is the standard and most effective method for destroying chlorinated organic compounds and preventing their release into the environment.[9]

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, rehearsed response plan is essential.

Protocol for Small Spill Cleanup
  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel.[4][8]

  • Don PPE: Before addressing the spill, don the full PPE described in Section 2.

  • Control Dust: Gently cover the solid spill with an absorbent material like vermiculite or dry sand to prevent dust from becoming airborne.[4] Do not use combustible materials like paper towels for the initial covering.

  • Collect Material: Carefully sweep or scoop the material and absorbent into your designated hazardous waste container.[1][3] Use tools that will not generate sparks or excessive dust.

  • Decontaminate Area: Wipe the spill area with a cloth dampened with a mild detergent solution, working from the outside in.[10] Place all cleanup materials (cloths, contaminated PPE) into the hazardous waste container.

  • Final Wash: Perform a final wipe-down of the area.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Personnel Decontamination
  • Skin Contact: Immediately remove all contaminated clothing.[1][4] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the lifecycle of this compound waste within the laboratory.

G cluster_0 A Waste Generation (Unused chemical, contaminated labware, PPE) B Is this a spill? A->B C Routine Waste Collection B->C No D Execute Spill Response Protocol (Sec. 4) B->D Yes E Segregate into Dedicated Hazardous Waste Container C->E D->E F Is container full? E->F G Seal, Label, and Date Container F->G Yes H Store in Satellite Accumulation Area F->H No G->H I Contact EHS for Pickup by Licensed Disposal Vendor H->I J Final Disposal (Incineration) I->J

Caption: Decision workflow for the safe disposal of this compound waste.

References

  • Hazard Summary: 2-Chloropyridine. New Jersey Department of Health. [Link]

  • Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. [Link]

  • Chemical Spill Procedures. Clarkson University. [Link]

  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health. [Link]

  • 3-chloropyridine Safety Data Sheet. S D Fine-Chem Limited. [Link]

  • Pyridine: incident management. GOV.UK. [Link]

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]

  • SAFETY DATA SHEET - 3,6-Difluoropyridin-2-amine hydrochloride. Capot Chemical. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.